MPT0B002
Beschreibung
Eigenschaften
CAS-Nummer |
946077-08-3 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1-methylindol-5-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H19NO4/c1-20-8-7-12-9-13(5-6-15(12)20)18(21)14-10-16(22-2)19(24-4)17(11-14)23-3/h5-11H,1-4H3 |
InChI-Schlüssel |
ZACNDXXBCBNGMV-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone MPT0B002 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MPT0B002's Mechanism of Action in Cancer Cells: A Technical Guide
MPT0B002 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a detailed overview of its core mechanism of action, focusing on its effects on tubulin polymerization, cell cycle progression, and the induction of apoptosis in cancer cells. The information is intended for researchers, scientists, and professionals in drug development.
Core Mechanism: Tubulin Polymerization Inhibition
The primary anti-cancer activity of this compound stems from its role as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] By disrupting the assembly of these microtubules, this compound effectively halts the cell division process.
This disruption of microtubule dynamics is a well-established strategy in cancer therapy, as it preferentially affects rapidly dividing cancer cells.[2] this compound's action leads to a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death.
Cellular Consequences of this compound Activity
G2/M Phase Cell Cycle Arrest
A direct consequence of disrupted tubulin polymerization by this compound is the arrest of the cell cycle in the G2/M phase.[1][3] This arrest is a critical checkpoint that prevents cells with compromised mitotic spindles from proceeding through mitosis. Studies have shown that treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase.[3] This effect has been observed in various cancer cell lines, including colorectal cancer and chronic myeloid leukemia.[1][3] A key molecular indicator of this G2/M arrest is the concomitant increase in the level of cyclin B1, a crucial regulatory protein for the G2/M transition.[1]
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MPT0B002: A Technical Guide to its Mechanism as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPT0B002 is a novel small molecule that has demonstrated significant potential as an anticancer agent through its targeted inhibition of tubulin polymerization. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on colorectal cancer cells. The document summarizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its primary anticancer effect by disrupting the dynamic process of microtubule formation, which is essential for cell division. Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are critical for the formation of the mitotic spindle during mitosis. This compound functions by inhibiting the polymerization of tubulin, leading to a cascade of events that ultimately results in cancer cell death.
The key consequences of this compound-mediated tubulin polymerization inhibition are:
-
Disruption of Microtubule Dynamics: By preventing the formation of microtubules, this compound interferes with the structural integrity of the cytoskeleton and the formation of the mitotic spindle.
-
Cell Cycle Arrest at G2/M Phase: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to halt at the G2/M transition. This prevents the cell from proceeding into mitosis and dividing.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic pathway of apoptosis, a form of programmed cell death, leading to the elimination of the cancerous cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on human colorectal cancer cell lines, COLO205 and HT29.
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Citation |
| COLO205 | Cell Viability | Growth Inhibition | Dose- and time-dependent | [1] |
| HT29 | Cell Viability | Growth Inhibition | Dose- and time-dependent | [1] |
| COLO205 | Colony Formation | Growth Inhibition | Confirmed inhibitory effect | [1] |
| HT29 | Colony Formation | Growth Inhibition | Confirmed inhibitory effect | [1] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in Colorectal Cancer Cells
| Cell Line | Parameter | Observation | Citation |
| COLO205, HT29 | Cell Cycle | Arrest at G2/M phase | [1] |
| COLO205, HT29 | Cyclin B1 Levels | Increased | [1] |
| COLO205, HT29 | Apoptosis | Induced | [1] |
| COLO205, HT29 | Caspase-9 Levels | Reduced (indicative of cleavage) | [1] |
| COLO205, HT29 | Cleaved Caspase-3 Levels | Increased | [1] |
| COLO205, HT29 | Cleaved PARP Levels | Increased | [1] |
Note: Specific IC50 values for tubulin polymerization inhibition by this compound are not publicly available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay (In Vitro)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Reagents:
-
Purified tubulin (>99%)
-
GTP (Guanosine triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Nocodazole - an inhibitor)
-
Negative control (vehicle - e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin and General Tubulin Buffer on ice.
-
Add this compound, positive control, or negative control to the reaction mixture.
-
Add GTP to initiate the polymerization reaction.
-
Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.
-
-
Data Analysis: Plot absorbance at 340 nm versus time. A decrease in the rate and extent of absorbance increase in the presence of this compound compared to the negative control indicates inhibition of tubulin polymerization.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
-
Reagents:
-
Colorectal cancer cell lines (e.g., COLO205, HT29)
-
Complete cell culture medium
-
This compound (in various concentrations)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.
-
Reagents:
-
Colorectal cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Reagents:
-
Treated and untreated colorectal cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. Changes in the expression levels of the target proteins in this compound-treated cells compared to control cells are then determined.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a promising tubulin polymerization inhibitor with demonstrated efficacy against colorectal cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of the intrinsic apoptotic pathway, provides a solid foundation for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound. Further in vivo studies are warranted to establish its efficacy and safety profile in preclinical models.
References
MPT0B002-Induced G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B002 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines. A primary mechanism of its action is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced G2/M arrest. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research and development.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound functions as a tubulin inhibitor, disrupting the dynamic process of microtubule formation.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for segregating chromosomes during mitosis.[2][3] By inhibiting tubulin polymerization, this compound prevents the proper formation and function of the mitotic spindle.[1][2] This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition to prevent aberrant chromosome segregation and subsequent aneuploidy.[4] This mechanism is a well-established strategy for anti-cancer therapeutic agents.[2][4]
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MPT0B002: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Tubulin Polymerization Inhibitor
MPT0B002 has emerged as a promising anti-cancer agent, demonstrating potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. While a comprehensive SAR study of a series of direct this compound analogs is not publicly available, this guide leverages data from closely related indole-based tubulin inhibitors to infer the structural requirements for anti-cancer activity.
Core Structure and Biological Activity of this compound
This compound is identified as (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone. It shares a structural class with other known tubulin inhibitors that feature an indole ring system. This compound, along with its analog MPT0B169, has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly those of colorectal origin.[1]
Quantitative Biological Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its analog MPT0B169 against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | COLO205 | Colorectal Cancer | Data not available |
| HT29 | Colorectal Cancer | Data not available | |
| U87MG | Glioblastoma | Less effective than in CRC | |
| GBM8401 | Glioblastoma | Less effective than in CRC | |
| MCF-7 | Breast Cancer | Less effective than in CRC | |
| MDA-MB-231 | Breast Cancer | Less effective than in CRC | |
| A549 | Lung Cancer | Less effective than in CRC | |
| MPT0B169 | COLO205 | Colorectal Cancer | Data not available |
| HT29 | Colorectal Cancer | Data not available | |
| U87MG | Glioblastoma | Less effective than in CRC | |
| GBM8401 | Glioblastoma | Less effective than in CRC | |
| MCF-7 | Breast Cancer | Less effective than in CRC | |
| MDA-MB-231 | Breast Cancer | Less effective than in CRC | |
| A549 | Lung Cancer | Less effective than in CRC |
Note: While the publication states that this compound and MPT0B169 inhibit the growth of COLO205 and HT29 cells in a dose-dependent manner, specific IC50 values were not provided in the available literature. The compounds were found to be more effective against colorectal cancer (CRC) cell lines compared to glioblastoma, breast, and lung cancer cell lines.[1]
Structure-Activity Relationship (SAR) Analysis of Indole-Based Tubulin Inhibitors
Due to the lack of a publicly available, comprehensive SAR study on a series of direct this compound analogs, we present here the SAR data from a closely related series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. These compounds share key structural features with this compound, namely the 1-methyl-indole core and the 3,4,5-trimethoxyphenyl moiety, which are known to be important for binding to the colchicine site of tubulin.
The following table summarizes the in vitro anti-proliferative activities of this analog series against HeLa, MCF-7, and HT-29 cancer cell lines.[2][3]
| Compound | R | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |
| 7a | 1H-pyrazol-1-yl | 1.23 | 1.56 | 2.34 |
| 7b | 3-methyl-1H-pyrazol-1-yl | 0.98 | 1.12 | 1.87 |
| 7c | 4-methyl-1H-pyrazol-1-yl | 0.76 | 0.98 | 1.54 |
| 7d | 3,5-dimethyl-1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |
| 7e | 4-chloro-1H-pyrazol-1-yl | 1.15 | 1.32 | 2.01 |
| 7f | 4-bromo-1H-pyrazol-1-yl | 1.34 | 1.58 | 2.45 |
| 7g | 1H-1,2,4-triazol-1-yl | 1.56 | 1.87 | 2.98 |
| 7h | 3-methyl-1H-1,2,4-triazol-1-yl | 1.21 | 1.45 | 2.11 |
| 7i | 3,5-dimethyl-1H-1,2,4-triazol-1-yl | 0.89 | 1.03 | 1.67 |
From this data, several key SAR insights can be drawn:
-
The nature of the heterocyclic ring (R group) significantly influences activity. Pyrazole-containing compounds generally exhibit better anti-proliferative activity than their triazole counterparts.
-
Substitution on the pyrazole ring is beneficial. The introduction of methyl groups at the 3 and 5 positions of the pyrazole ring (compound 7d ) leads to the most potent activity across all three cell lines.[2][3] This suggests that these positions may be involved in favorable interactions with the tubulin binding pocket.
-
Electron-withdrawing groups on the pyrazole ring are detrimental to activity. Chloro and bromo substitutions (compounds 7e and 7f) result in decreased potency compared to the unsubstituted pyrazole (7a).
These findings suggest that for the this compound scaffold, modifications on the indole ring and the linker connecting it to the trimethoxyphenyl ring are likely to have a significant impact on biological activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and related compounds.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin (≥99% pure, bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
Test compound (this compound or analogs) dissolved in DMSO
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP (e.g., 1 mM).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., COLO205, HT29)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or analogs) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Test compound (this compound or analogs)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat cancer cells with the test compound at the desired concentrations for a specific time.
-
Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the cell viability MTT assay.
Conclusion
This compound is a potent tubulin polymerization inhibitor with promising anti-cancer activity, particularly against colorectal cancer. While a detailed SAR study of this compound and its direct analogs is needed for a complete understanding of its therapeutic potential, the analysis of closely related indole-based compounds provides valuable insights into the key structural features required for activity. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and optimize this promising class of anti-cancer agents. Future work should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate a more precise SAR and to identify candidates with improved potency and pharmacokinetic properties.
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interaction of MPT0B002 with Tubulin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPT0B002 has been identified as a novel tubulin inhibitor that effectively suppresses the proliferation of various cancer cell lines.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] While the inhibitory effect of this compound on tubulin polymerization is established, the precise binding site on the tubulin heterodimer has not been definitively characterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the known effects of this compound on tubulin and outlines the standard experimental methodologies employed to elucidate the binding sites of such inhibitors.
This compound: A Potent Inhibitor of Tubulin Polymerization
This compound is a synthetic compound that has demonstrated significant anti-cancer properties.[1] Studies have shown that it inhibits the growth of colorectal cancer cells in a dose- and time-dependent manner.[1] The primary molecular target of this compound is tubulin, the protein subunit of microtubules. By disrupting the process of tubulin polymerization, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This disruption triggers a cell cycle checkpoint at the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]
While the downstream cellular effects of this compound are well-documented, the specific molecular interactions governing its binding to tubulin remain to be fully elucidated. Identifying the precise binding pocket—such as the colchicine, vinca, or taxane sites—is crucial for understanding its detailed mechanism of action and for the rational design of more potent and selective derivatives.
Elucidating the Binding Site: Standard Experimental Protocols
The determination of a ligand's binding site on tubulin is a critical step in its development as a potential therapeutic agent. A combination of biochemical, biophysical, and computational methods are typically employed.
Competitive Binding Assays
Competitive binding assays are a common initial step to determine if a novel compound binds to a known ligand-binding site on tubulin. These assays involve measuring the displacement of a radiolabeled or fluorescently tagged ligand, known to bind to a specific site (e.g., colchicine, vinblastine, or paclitaxel), by the test compound. A reduction in the signal from the labeled ligand in the presence of the test compound indicates competition for the same binding site.
Experimental Protocol: Competitive Colchicine Binding Assay
-
Preparation of Reagents:
-
Purified tubulin protein (typically from bovine brain).
-
Radiolabeled colchicine (e.g., [³H]colchicine).
-
Test compound (this compound) at various concentrations.
-
Unlabeled colchicine as a positive control.
-
Binding buffer (e.g., MES or PIPES buffer with MgCl₂, EGTA, and GTP).
-
Filter membranes (e.g., DEAE-cellulose) and scintillation cocktail.
-
-
Incubation:
-
Incubate purified tubulin with a fixed concentration of radiolabeled colchicine and varying concentrations of the test compound or unlabeled colchicine.
-
Allow the binding reaction to reach equilibrium (typically for a specific time at 37°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the DEAE-cellulose membrane. The negatively charged tubulin-ligand complex is retained on the filter, while the unbound radiolabeled colchicine passes through.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled colchicine against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled colchicine. This value can be used to calculate the binding affinity (Ki) of the test compound.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. The polymerization process is typically monitored by the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization, like this compound, will reduce the rate and extent of this increase.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Preparation of Reagents:
-
Lyophilized, high-purity tubulin (>99%).
-
GTP solution.
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Glycerol (for promoting polymerization).
-
Test compound (this compound) at various concentrations.
-
Known tubulin polymerization inhibitor (e.g., colchicine) and enhancer (e.g., paclitaxel) as controls.
-
-
Assay Procedure:
-
Reconstitute tubulin on ice in General Tubulin Buffer containing GTP.
-
Add the test compound or controls to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Monitor the change in absorbance over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization, which is the concentration of the test compound that reduces the maximum rate of polymerization by 50%.
-
Molecular Docking and Structural Biology
Computational methods, such as molecular docking, can predict the binding pose and affinity of a ligand to a protein target. These in silico approaches are valuable for generating hypotheses about the binding site, which can then be validated experimentally.
Methodology: Molecular Docking
-
Preparation of Structures:
-
Obtain the 3D structure of the tubulin heterodimer from a protein database (e.g., the Protein Data Bank, PDB).
-
Generate a 3D model of the ligand (this compound).
-
-
Docking Simulation:
-
Use a docking software (e.g., AutoDock, Glide) to predict the binding orientation and conformation of the ligand within the potential binding sites of tubulin (colchicine, vinca, taxane sites).
-
The software calculates a docking score, which is an estimation of the binding affinity.
-
-
Analysis:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the binding pocket.
-
For definitive confirmation of the binding site and to understand the precise molecular interactions, co-crystallization of the ligand with tubulin followed by X-ray crystallography is the gold standard.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for identifying a tubulin inhibitor's binding site and the downstream consequences of tubulin inhibition.
Conclusion
This compound is a promising anti-cancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1] While its efficacy as a tubulin inhibitor is clear, the specific binding site on the tubulin heterodimer remains an area for further investigation. The application of standard methodologies such as competitive binding assays, in vitro polymerization assays, and structural biology techniques will be instrumental in fully characterizing the molecular interactions of this compound with its target. A definitive identification of the binding site will provide invaluable insights for the future development of this and related compounds as effective cancer therapeutics.
References
The Discovery and Synthesis of MPT0B002: A Novel Tubulin Polymerization Inhibitor for Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B002 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is established as a potent tubulin polymerization inhibitor that induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This document collates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows, serving as a critical resource for researchers in oncology and drug development.
Introduction: The Discovery of this compound
This compound was identified as a promising new tubulin inhibitor with potent cytotoxic effects against various cancer cell lines. While the specific details of the initial screening and lead optimization process that led to the discovery of this compound are not extensively detailed in publicly available literature, its development is part of a broader effort to synthesize novel anti-cancer compounds. Research has shown that this compound is particularly effective in inhibiting the proliferation of human colorectal cancer (CRC) cells, positioning it as a promising candidate for further preclinical and clinical investigation for this malignancy.
Chemical Synthesis of this compound
The precise, step-by-step chemical synthesis route for this compound has not been published in detail in the accessible scientific literature. However, based on the synthesis of structurally related 2-aminobenzophenone and thiazole derivatives, a plausible synthetic strategy can be inferred. The synthesis of similar compounds often involves multi-step reactions, beginning with commercially available starting materials and employing standard organic chemistry transformations to construct the core scaffold and introduce the necessary functional groups.
A general synthetic approach for analogous compounds has been described, which may provide insights into the potential synthesis of this compound. For instance, the synthesis of 2-aminobenzophenone derivatives, which share structural similarities, has been reported. Similarly, methods for the synthesis of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have also been detailed. A definitive synthesis protocol for this compound would require access to specific patents or proprietary documentation.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics, a critical process for cell division.
3.1. Binding to Tubulin
This compound functions as a tubulin polymerization inhibitor. By binding to tubulin, the protein subunit of microtubules, this compound prevents the assembly of these essential cytoskeletal structures. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle during cell division.
3.2. G2/M Cell Cycle Arrest
The inhibition of mitotic spindle formation by this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle. This cell cycle checkpoint is activated when the cell detects defects in the mitotic spindle, preventing the cell from proceeding into mitosis and cell division. An increase in the level of cyclin B1, a key regulatory protein of the G2/M transition, is observed in cells treated with this compound, which is a characteristic feature of G2/M arrest.
3.3. Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This is evidenced by the activation of key apoptotic proteins. Treatment with this compound leads to a reduction in the level of pro-caspase-9 and increases in the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of the apoptotic cascade.
Signaling Pathway of this compound Action
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| COLO205 | Colorectal Cancer | Data not available |
| HT29 | Colorectal Cancer | Data not available |
| U87MG | Glioblastoma | Less effective |
| GBM8401 | Glioblastoma | Less effective |
| MCF-7 | Breast Cancer | Less effective |
| MDA-MB-231 | Breast Cancer | Less effective |
| A549 | Lung Cancer | Less effective |
Note: While the study by Lee et al. (2018) states that this compound was more effective against COLO205 and HT29 cells in a dose- and time-dependent manner, specific IC50 values were not provided in the abstract. "Less effective" indicates that the compound showed lower efficacy against these cell lines compared to the colorectal cancer cell lines.
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Nude Mice | COLO205 | This compound | Data not available | Data not available |
| Nude Mice | HT29 | This compound | Data not available | Data not available |
Note: Specific in vivo efficacy data, including dosage and tumor growth inhibition percentages, are not available in the reviewed literature.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| AUC | Data not available |
| t1/2 | Data not available |
| Bioavailability | Data not available |
Note: Pharmacokinetic data for this compound are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are based on standard protocols and should be optimized for specific laboratory conditions.
Experimental Workflow
5.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed COLO205 and HT29 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
5.2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound at various concentrations for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
5.3. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin assembly.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Polymerization Induction: Induce polymerization by raising the temperature to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
5.4. Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5.5. Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Lyse the this compound-treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, caspase-3, PARP, β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
5.6. Colorectal Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject COLO205 or HT29 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Conclusion
This compound is a promising novel tubulin polymerization inhibitor with demonstrated preclinical efficacy against colorectal cancer cells. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, is well-characterized. While further studies are required to elucidate its complete pharmacokinetic profile and to obtain more detailed in vivo efficacy data, the existing evidence strongly supports its continued development as a potential therapeutic agent for colorectal cancer. This technical guide provides a foundational resource for researchers aiming to build upon the current understanding of this compound and explore its full therapeutic potential.
In-Depth Technical Guide: The Anti-Tumor Efficacy of MPT0B002 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings on MPT0B002, a novel tubulin inhibitor, and its effects on colorectal cancer (CRC) cell lines. The data and methodologies presented are synthesized from the pivotal study by Lin et al. (2018), titled "MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells."
Core Findings: this compound's Impact on Colorectal Cancer Cells
This compound has been identified as a potent small molecule that selectively inhibits the proliferation of human colorectal cancer cell lines, specifically COLO205 and HT29.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and programmed cell death.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data demonstrating the efficacy of this compound against colorectal cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| COLO205 | 72 | Data not available in abstract |
| HT29 | 72 | Data not available in abstract |
Note: Specific IC50 values are not available in the abstract. Access to the full-text article is required for this data.
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| COLO205 | Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Increased | |
| HT29 | Control | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Increased |
Note: The study indicates a significant increase in the G2/M phase population following this compound treatment.[1] Precise percentages require access to the full-text article.
Table 3: this compound-Induced Modulation of Key Apoptotic and Cell Cycle Proteins
| Cell Line | Protein | Effect of this compound Treatment |
| COLO205, HT29 | Cyclin B1 | Increased |
| COLO205, HT29 | Caspase-9 | Reduction in level |
| COLO205, HT29 | Cleaved Caspase-3 | Increased |
| COLO205, HT29 | Cleaved PARP | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols employed in the study of this compound's effects on colorectal cancer cell lines, based on standard laboratory practices and the information available in the abstract.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: COLO205 and HT29 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Colony Formation Assay
-
Cell Seeding: A low density of COLO205 and HT29 cells was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound for a specified period.
-
Incubation: The medium was replaced with fresh, drug-free medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: COLO205 and HT29 cells were treated with this compound for a specified time, then harvested by trypsinization.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Western Blotting
-
Protein Extraction: COLO205 and HT29 cells were treated with this compound, and total protein was extracted using a lysis buffer.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Cyclin B1, Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.
-
Treatment Addition: this compound or a control vehicle was added to the reaction mixture.
-
Polymerization Induction: The reaction was initiated by raising the temperature to 37°C.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorescence plate reader.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the action of this compound.
References
Preclinical Profile of MPT0B002: A Novel Tubulin Inhibitor for Cancer Therapy
A Comprehensive Technical Overview
MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant preclinical anti-cancer activity, particularly in colorectal cancer models. This technical guide provides an in-depth summary of the core preclinical findings for this compound, including its mechanism of action, in vitro efficacy, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals.
In Vitro Efficacy and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division and survival. Preclinical studies have shown that this compound is a potent inhibitor of tubulin polymerization, leading to a cascade of events that culminate in cancer cell death.
Growth Inhibition
This compound has shown potent growth inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| COLO205 | Colorectal Cancer | Data not available |
| HT29 | Colorectal Cancer | Data not available |
| U87MG | Glioblastoma | Data not available |
| GBM8401 | Glioblastoma | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
Quantitative data for IC50 values are not currently available in the public domain.
Cell Cycle Arrest
By disrupting tubulin polymerization, this compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. This is a hallmark of tubulin-targeting agents. Studies in colorectal cancer cell lines have demonstrated a significant increase in the population of cells in the G2/M phase following treatment with this compound.[1] This cell cycle arrest is accompanied by a concomitant increase in the level of cyclin B1, a key regulatory protein of the G2/M transition.[1]
| Cell Line | Treatment | % of Cells in G2/M Phase |
| COLO205 | Control | Data not available |
| COLO205 | This compound | Data not available |
| HT29 | Control | Data not available |
| HT29 | This compound | Data not available |
Specific quantitative data from flow cytometry analysis are not currently available in the public domain.
Induction of Apoptosis
Following G2/M arrest, this compound induces apoptosis, or programmed cell death, in cancer cells. This has been shown to occur through the intrinsic apoptotic pathway, which is characterized by the involvement of mitochondria.[1] Key molecular events in this pathway include a reduction in the level of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[1]
| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |
| COLO205 | This compound | Data not available | Data not available |
| HT29 | This compound | Data not available | Data not available |
Quantitative data from western blot analyses are not currently available in the public domain.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the modulation of key signaling pathways that control cell cycle progression and apoptosis. The experimental workflows used to elucidate these mechanisms are standard in preclinical cancer research.
This compound Mechanism of Action
General In Vitro Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance was read at 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer was prepared.
-
Compound Addition: this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) were added to the reaction mixture.
-
Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.
-
Measurement: The change in fluorescence or absorbance (at 340 nm) over time was monitored using a plate reader. Inhibition of tubulin polymerization by this compound results in a decrease in the rate and extent of the signal increase.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells were treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells were fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Analysis by Western Blot
-
Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, caspase-9) and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Preclinical Studies, Pharmacokinetics, and Toxicology
As of the current date, there is no publicly available data on the in vivo preclinical efficacy, pharmacokinetics (including parameters such as Cmax and AUC), or toxicology of this compound. Such studies are crucial for the further development of this compound as a potential anti-cancer therapeutic. These studies would typically involve:
-
In Vivo Efficacy: Evaluation in animal models, such as human tumor xenografts in immunodeficient mice (e.g., HT-29 or COLO205 colorectal cancer xenografts), to assess the anti-tumor activity, including tumor growth inhibition.
-
Pharmacokinetics: Studies in animals (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology: Acute and repeated-dose toxicity studies in relevant animal models to evaluate the safety profile of this compound and determine the maximum tolerated dose (MTD).
Conclusion
This compound is a promising preclinical candidate that demonstrates potent anti-cancer activity in vitro by targeting tubulin polymerization. Its ability to induce G2/M cell cycle arrest and apoptosis in colorectal cancer cells highlights its therapeutic potential. Further in vivo studies are necessary to establish its efficacy and safety profile to support its progression into clinical development.
References
Molecular Target Validation of MPT0B002: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B002 is a novel small molecule that has demonstrated potent anti-proliferative activity in colorectal cancer cell lines. This technical guide provides a comprehensive overview of the molecular target validation of this compound, focusing on its mechanism of action as a tubulin polymerization inhibitor. The available preclinical data indicates that this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway. This document summarizes the key experimental findings, outlines the methodologies employed for target validation, and presents the established signaling pathways.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapeutics. This compound has emerged as a promising new chemical entity that targets the tubulin-microtubule system, exhibiting significant growth-inhibitory effects in cancer cells. This guide delves into the preclinical evidence that validates tubulin as the primary molecular target of this compound.
Molecular Target: Tubulin
The principal molecular target of this compound has been identified as tubulin . This compound acts as a tubulin polymerization inhibitor , disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics is the foundational mechanism driving its cytotoxic effects in cancer cells.
Mechanism of Action
This compound exerts its anticancer effects through a well-defined mechanism of action:
-
Inhibition of Tubulin Polymerization: this compound directly interferes with the polymerization of tubulin monomers into microtubules.[1] This disruption leads to a decrease in the cellular microtubule mass.
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, triggers the mitotic checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1] A key molecular indicator of this arrest is the concomitant increase in the level of cyclin B1 .[1]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately leads to the activation of the intrinsic apoptotic pathway.[1] This is evidenced by a reduction in the levels of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP) .[1]
Preclinical Validation in Colorectal Cancer
This compound has been evaluated in human colorectal cancer (CRC) cell lines, demonstrating significant anti-proliferative activity.
Cell Lines
The primary preclinical validation of this compound has been conducted on the following human colorectal cancer cell lines:
-
COLO205
-
HT29
This compound was found to be more effective in inhibiting the proliferation of these CRC cell lines compared to glioblastoma, breast, and lung cancer cell lines.[1]
Quantitative Data Summary
While the full-text publication with specific quantitative data was not accessible through public searches, the available abstract indicates dose- and time-dependent growth inhibition. The following table summarizes the types of quantitative data that would be expected from the described experiments.
| Parameter | Cell Line | This compound Concentration | Time Point | Expected Outcome |
| IC50 | COLO205, HT29 | Range of concentrations | 48h, 72h | Low micromolar or nanomolar range |
| Cell Cycle Distribution | COLO205, HT29 | IC50 concentration | 24h, 48h | Increased percentage of cells in G2/M phase |
| Apoptotic Cells | COLO205, HT29 | IC50 concentration | 48h, 72h | Increased percentage of Annexin V-positive cells |
| Protein Expression | COLO205, HT29 | IC50 concentration | 24h, 48h | Increased Cyclin B1, cleaved Caspase-3, cleaved PARP; Decreased pro-Caspase-9 |
Experimental Protocols
Detailed experimental protocols from the primary research on this compound are not publicly available. However, based on the described experiments, the following standard methodologies are typically employed for the validation of tubulin inhibitors.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
Seed COLO205 and HT29 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Tubulin Polymerization Assay
-
Principle: Measures the change in turbidity as tubulin polymerizes into microtubules.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add this compound or a control vehicle to the tubulin solution in a 96-well plate.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Compare the polymerization curves of this compound-treated samples to control samples.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Procedure:
-
Treat COLO205 and HT29 cells with this compound for the desired time points.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Treat COLO205 and HT29 cells with this compound.
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate the cells in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins.
-
Procedure:
-
Treat cells with this compound and prepare total cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Cyclin B1, Caspase-9, Caspase-3, and PARP.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the molecular target validation of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
The available preclinical evidence strongly supports tubulin as the primary molecular target of this compound. Its mechanism of action, involving the inhibition of tubulin polymerization, subsequent G2/M cell cycle arrest, and induction of apoptosis, is well-established for this class of compounds. Further in-depth studies providing specific quantitative data on the effects of this compound in colorectal cancer models will be crucial for its continued development as a potential anticancer therapeutic. The lack of publicly available clinical trial data for this compound suggests that it is likely in the early stages of preclinical development.
References
Methodological & Application
Application Notes and Protocols for MPT0B002 in vitro Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel small molecule inhibitor that has been identified as a potent anticancer agent.[1] Its mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics makes them a key target for cancer chemotherapy. This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound.
Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). While specific experimental values for this compound's IC50 in a cell-free tubulin polymerization assay are not publicly available in the reviewed literature, the following table provides a template for presenting such quantitative data. For context, IC50 values for other known tubulin inhibitors are often in the low micromolar range.[2][3]
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization | In vitro Turbidimetric Assay | Data not available | - |
| Nocodazole (Control) | Tubulin Polymerization | In vitro Turbidimetric Assay | ~1-5 | [4] |
| Colchicine (Control) | Tubulin Polymerization | In vitro Turbidimetric Assay | ~1-10 | [2][5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol describes a standard method to monitor the effect of this compound on the polymerization of purified tubulin by measuring the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Lyophilized >99% pure tubulin (from bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Nocodazole or Colchicine (positive control)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., Nocodazole) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the polymerization reaction mix in microcentrifuge tubes. For each reaction, combine:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
10X GTP stock (to a final concentration of 1 mM)
-
Reconstituted tubulin (to a final concentration of 3 mg/mL)
-
-
Aliquot the polymerization reaction mix into the wells of the pre-warmed 96-well plate.
-
-
Initiation of Polymerization and Data Acquisition:
-
Add the diluted this compound, control compounds, or vehicle (DMSO) to the respective wells.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis:
The rate of tubulin polymerization is proportional to the rate of increase in absorbance at 340 nm. The inhibitory effect of this compound is determined by comparing the polymerization kinetics in the presence of the compound to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro tubulin polymerization assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway of Tubulin Polymerization and Inhibition
The diagram below illustrates the dynamic process of microtubule formation from tubulin dimers and the inhibitory action of agents like this compound.
Caption: this compound inhibits microtubule formation.
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with MPT0B002
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated potent anticancer activity in preclinical studies. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.[1] These application notes provide a detailed protocol for performing cell cycle analysis in cancer cells treated with this compound, a crucial step in characterizing its mechanism of action and evaluating its therapeutic potential.
The eukaryotic cell cycle is a fundamental process orchestrated by a series of events that lead to cell division and proliferation. This process is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory subunits, cyclins. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Cell cycle analysis is a powerful tool to assess the effects of potential anticancer agents on cell proliferation. Flow cytometry with propidium iodide (PI) staining is a widely used and reliable method for this purpose, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3]
Mechanism of Action: this compound-Induced G2/M Arrest
This compound exerts its anti-proliferative effects by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase responsible for targeting key mitotic proteins, including cyclin B1, for degradation. The inhibition of APC/C leads to the accumulation of the cyclin B1/CDK1 complex, the master regulator of entry into mitosis. This sustained activity of the cyclin B1/CDK1 complex ultimately results in a prolonged arrest at the G2/M phase of the cell cycle, which can subsequently trigger apoptotic cell death.[3]
Data Presentation
The following tables summarize expected quantitative data from cell cycle analysis of cancer cells treated with this compound. The data is illustrative and may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (COLO205)
| Treatment | Concentration (nM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 24 | 55 ± 3.2 | 25 ± 2.1 | 20 ± 1.8 |
| This compound | 100 | 24 | 30 ± 2.5 | 15 ± 1.9 | 55 ± 4.1 |
| This compound | 200 | 24 | 20 ± 1.8 | 10 ± 1.5 | 70 ± 5.3 |
| Vehicle (DMSO) | - | 48 | 58 ± 4.0 | 22 ± 2.5 | 20 ± 2.0 |
| This compound | 100 | 48 | 25 ± 2.8 | 8 ± 1.2 | 67 ± 4.9 |
| This compound | 200 | 48 | 15 ± 1.5 | 5 ± 0.9 | 80 ± 6.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in Chronic Myeloid Leukemia Cells (K562)
| Treatment | Concentration (nM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 24 | 48 ± 3.5 | 32 ± 2.8 | 20 ± 2.1 |
| This compound | 100 | 24 | 28 ± 2.9 | 18 ± 2.0 | 54 ± 4.5 |
| Vehicle (DMSO) | - | 48 | 50 ± 3.8 | 30 ± 3.1 | 20 ± 2.3 |
| This compound | 100 | 48 | 22 ± 2.5 | 10 ± 1.7 | 68 ± 5.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., COLO205, HT29, K562) in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: For adherent cells, allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 200 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the steps for preparing cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[3][4][5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[3][5] Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[3][5]
-
Incubation: Incubate the cells for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the discrimination of G0/G1, S, and G2/M phases.[3]
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis with this compound.
References
- 1. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin B1 and CDK1: nuclear localization and upstream regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Application Notes and Protocols: MPT0B002-Induced Apoptosis Detection by Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by the novel tubulin inhibitor, MPT0B002, using an Annexin V-based flow cytometry assay. This method is a reliable tool for quantifying the pro-apoptotic effects of this compound on cancer cells.
Introduction
This compound is a novel tubulin inhibitor that has demonstrated potent anticancer activity by inducing growth inhibition, G2/M cell cycle arrest, and apoptosis in various cancer cell lines, particularly in human colorectal cancer cells.[1] The induction of apoptosis by this compound is a key mechanism of its therapeutic potential. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[2] In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] When used in conjunction with a vital dye such as Propidium Iodide (PI), which is excluded by live cells with intact membranes, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[2]
This document outlines a detailed protocol for the preparation of cells, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from an Annexin V/PI apoptosis assay on human colorectal cancer cells (e.g., COLO205) treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 100 | 35.8 ± 3.8 | 40.7 ± 3.1 | 23.5 ± 2.2 |
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Human colorectal cancer cell line (e.g., COLO205 or HT29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Experimental Procedure
1. Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a T25 culture flask or 5 x 10⁵ cells per well in a 6-well plate.[2][4]
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle-treated control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
-
After the incubation period, collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[2][4]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
3. Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: Immunofluorescence Staining for Tubulin with MPT0B002
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This document provides a detailed protocol for the immunofluorescent staining of tubulin in cultured cells using the MPT0B002 antibody. Tubulin is a key component of microtubules, which are involved in various cellular processes, including cell division, migration, and intracellular transport. Visualizing the microtubule network can provide valuable insights into the effects of various treatments and cellular conditions.
The following protocol is a general guideline. For optimal results, it is crucial to consult the specific datasheet for this compound for information regarding recommended antibody dilutions and other critical parameters.
Experimental Protocols
A standard immunofluorescence protocol involves several key steps: cell culture and preparation, fixation, permeabilization, blocking, incubation with primary and secondary antibodies, and finally, mounting and imaging.
Cell Preparation
-
Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to achieve 60-80% confluency at the time of staining. The seeding density will vary depending on the cell line.
-
Cell Culture: Culture the cells in a suitable medium and incubator conditions until they have adhered and reached the desired confluency.
-
Experimental Treatment: If applicable, treat the cells with the experimental compound (e.g., a drug candidate) for the desired time.
Immunofluorescence Staining Protocol
-
Fixation:
-
Carefully remove the culture medium.
-
Fix the cells by adding a 4% formaldehyde solution in 1X Phosphate Buffered Saline (PBS) and incubate for 10-20 minutes at room temperature.
-
Alternatively, for some tubulin antibodies, cold methanol fixation (-20°C for 5-10 minutes) can be used and may result in better preservation of the microtubule structure.
-
-
Washing:
-
Discard the fixative solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
To allow the antibodies to access intracellular structures, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in 1X PBS for 10-15 minutes at room temperature.
-
Note: If using methanol fixation, this step is often not necessary as methanol also permeabilizes the cells.
-
-
Washing:
-
Discard the permeabilization solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in 1X PBS.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer or antibody dilution buffer (e.g., 1% BSA in 1X PBS) to the recommended concentration (refer to the this compound datasheet).
-
Incubate the cells with the diluted primary antibody for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Discard the primary antibody solution.
-
Wash the cells three times with 1X PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-labeled secondary antibody that specifically recognizes the host species of the this compound primary antibody in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Discard the secondary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
To visualize the cell nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain for 5-10 minutes.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Data Presentation
Table 1: Key Experimental Parameters for Immunofluorescence Staining
| Parameter | Recommendation | Notes |
| Cell Line | User-defined (e.g., A549, HeLa) | Optimization may be required for different cell lines. |
| Fixation | 4% Formaldehyde in PBS for 10-20 min at RT or cold Methanol (-20°C) for 5-10 min | The choice of fixative can impact antigen preservation. |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS for 10-15 min at RT | Not required for methanol fixation. |
| Blocking | 1-5% BSA in PBS for 1 hour at RT | Crucial for reducing background signal. |
| Primary Antibody | This compound | Refer to datasheet for recommended dilution. |
| Secondary Antibody | Fluorophore-conjugated antibody | Choose a secondary antibody that matches the host species of the primary antibody. |
| Counterstain | DAPI or Hoechst | For nuclear visualization. |
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence staining of tubulin.
Caption: Logical relationships of key components in immunofluorescence.
Application Notes and Protocols for MPT0B002 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells through the intrinsic pathway.[1] These characteristics make it a compound of significant interest for cancer research and drug development. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with essential data and safety guidelines.
This compound: Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxyphenyl)-methanone | PubChem |
| Molecular Formula | C₁₉H₁₉NO₄ | PubChem |
| Molecular Weight | 325.4 g/mol | PubChem |
| CAS Number | 946077-08-3 | PubChem |
| Appearance | Solid powder (assumed) | N/A |
| Solubility | Soluble in DMSO | General Knowledge |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for in vitro studies. Researchers should perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 325.4 g/mol x 1000 mg/g = 3.254 mg
-
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.254 mg of this compound powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Note: Using an amber tube protects the compound from light degradation.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Experimental Protocol: General Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into the desired culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the plates overnight in a CO₂ incubator to allow the cells to attach and recover.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final treatment concentrations.
-
Important: To avoid precipitation, it is recommended to perform a serial dilution rather than adding a very small volume of the concentrated stock directly to a large volume of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of this compound treatment. The final DMSO concentration should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Return the plates to the CO₂ incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), or western blotting for protein expression analysis.
-
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the intrinsic apoptotic pathway.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
Safety and Handling Precautions
This compound is a research compound with undefined toxicological properties. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
This document provides a comprehensive guide for the preparation and use of this compound in cell culture. Adherence to these protocols will help ensure the generation of reliable and reproducible data in your research endeavors.
References
Effective Concentration of MPT0B002 for Inducing Cell Cycle Arrest and Apoptosis in HT29 Colon Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel tubulin inhibitor that has demonstrated potent anticancer activity in various cancer cell lines. In human colorectal cancer HT29 cells, this compound has been shown to inhibit cell growth, induce cell cycle arrest at the G2/M phase, and trigger apoptosis through the intrinsic pathway.[1] These effects are dose- and time-dependent, highlighting the importance of determining the optimal effective concentration for specific experimental endpoints.[1] This document provides detailed application notes and protocols for researchers to determine the effective concentration of this compound in HT29 cells and to study its cellular effects.
Data Presentation
While the specific IC50 value for this compound in HT29 cells is not publicly available in the cited literature, the compound has been shown to be more effective in inhibiting the proliferation of COLO205 and HT29 colorectal cancer cells compared to other cancer cell lines such as U87MG, GBM8401 (glioblastoma), MCF-7, MDA-MB-231 (breast cancer), and A549 (lung cancer).[1] Researchers should experimentally determine the IC50 and other effective concentrations using the protocols provided below.
Table 1: Expected Effects of this compound on HT29 Cells
| Parameter | Expected Effect | Recommended Assay |
| Cell Viability | Dose-dependent decrease | MTT Assay |
| Cell Cycle | Arrest at G2/M phase | Propidium Iodide Staining & Flow Cytometry |
| Apoptosis | Induction of apoptosis | Annexin V-FITC/PI Staining & Flow Cytometry |
| Mechanism | Inhibition of tubulin polymerization | Tubulin Polymerization Assay |
Mandatory Visualizations
Experimental Protocols
Cell Culture
HT29 cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits the growth of HT29 cells by 50% (IC50).
Materials:
-
HT29 cells
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HT29 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on the cell cycle distribution of HT29 cells.
Materials:
-
HT29 cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HT29 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at the determined IC50 and sub-IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the apoptotic cell population induced by this compound.
Materials:
-
HT29 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HT29 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Tubulin Polymerization Assay
This in vitro assay determines the direct effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
This compound
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Follow the manufacturer's instructions for the tubulin polymerization assay kit.
-
Typically, purified tubulin is incubated with GTP at 37°C in the presence of various concentrations of this compound or a vehicle control.
-
The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.
-
Compare the polymerization curves of this compound-treated samples to the control to determine its inhibitory effect.
Conclusion
This compound is a promising anticancer agent that exerts its effects on HT29 cells by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The protocols outlined in this document provide a framework for researchers to determine the effective concentration of this compound and to further investigate its mechanism of action in colorectal cancer. It is recommended to perform dose-response and time-course experiments to identify the optimal conditions for desired experimental outcomes.
References
Application Notes and Protocols: MPT0B002 Colony Formation Assay in COLO205 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated potent anti-proliferative activity in various cancer cell lines.[1] It acts by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This document provides a detailed protocol for assessing the long-term efficacy of this compound on the clonogenic survival of COLO205 human colorectal cancer cells using a colony formation assay. The colony formation, or clonogenic assay, is an in vitro cell survival assay that evaluates the ability of a single cell to grow into a colony. It is a critical tool for determining the effectiveness of cytotoxic agents over a longer period.
Principle of the Assay
The colony formation assay is based on the principle that a single viable cancer cell, when plated at a low density, can proliferate and form a visible colony of at least 50 cells. The number of colonies formed is a measure of the cell's reproductive viability. By treating cells with a cytotoxic agent like this compound, the reduction in the number and size of colonies compared to an untreated control provides a quantitative measure of the drug's long-term anti-proliferative and cytotoxic effects.
Experimental Workflow
Caption: Experimental workflow for the this compound colony formation assay in COLO205 cells.
Materials and Reagents
-
COLO205 cells (ATCC® CCL-222™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Paraformaldehyde (4% in PBS)
-
6-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Cell counter (e.g., hemocytometer or automated counter)
-
Incubator (37°C, 5% CO₂)
Experimental Protocol
Cell Culture
-
Culture COLO205 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Seeding for Colony Formation Assay
-
Harvest exponentially growing COLO205 cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration and viability (e.g., using trypan blue exclusion).
-
Seed 500 viable cells per well into 6-well plates containing 2 mL of complete growth medium.
-
Incubate the plates overnight to allow the cells to attach.
Treatment with this compound
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. Suggested concentrations to test range from 10 nM to 1 µM, including a vehicle control (DMSO).
-
After overnight incubation, carefully remove the medium from the wells and replace it with 2 mL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plates for 24 hours.
Colony Formation
-
After the 24-hour treatment, remove the drug-containing medium.
-
Gently wash each well twice with 2 mL of sterile PBS.
-
Add 3 mL of fresh, drug-free complete growth medium to each well.
-
Incubate the plates for 10-14 days, replacing the medium every 3 days, until visible colonies are formed in the control wells.
Staining and Quantification
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Remove the paraformaldehyde and gently wash the wells with PBS.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.
Data Presentation
The effect of this compound on the colony formation of COLO205 cells is dose-dependent. The following table represents expected results based on the known activity of this compound.
| This compound Concentration | Mean Number of Colonies (± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| Vehicle Control (DMSO) | 225 (± 15) | 45.0 | 100.0 |
| 10 nM | 180 (± 12) | 36.0 | 80.0 |
| 50 nM | 112 (± 9) | 22.4 | 49.8 |
| 100 nM | 68 (± 7) | 13.6 | 30.2 |
| 500 nM | 23 (± 4) | 4.6 | 10.2 |
| 1 µM | 5 (± 2) | 1.0 | 2.2 |
-
Plating Efficiency (PE): (Mean number of colonies in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Mean number of colonies in treated group / Number of cells seeded x PE) x 100%
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by targeting tubulin, a key component of microtubules. This interference with microtubule dynamics triggers a cascade of events leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound in COLO205 cells.
Discussion
The results of the colony formation assay demonstrate that this compound effectively inhibits the long-term proliferative capacity of COLO205 cells in a dose-dependent manner. This is consistent with its mechanism of action as a tubulin polymerization inhibitor.[1] The disruption of microtubule function leads to a mitotic block at the G2/M phase of the cell cycle, which, if prolonged, triggers the intrinsic apoptotic pathway.[1] Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to cleavage of PARP and cell death.[1]
Conclusion
The colony formation assay is a robust method for evaluating the long-term efficacy of anti-cancer compounds like this compound. The detailed protocol and expected outcomes provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound in colorectal cancer. The dose-dependent inhibition of colony formation in COLO205 cells highlights the potential of this compound as a promising candidate for further preclinical and clinical development.
References
Measuring Caspase Activation in Response to MPT0B002 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B002 is a novel tubulin inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in human colorectal cancer.[1] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] A critical step in the execution of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce apoptosis through the intrinsic pathway, which involves the activation of initiator caspase-9 and the executioner caspase-3.[1] This document provides detailed protocols for measuring the activation of caspases in cancer cells following treatment with this compound.
Principle of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, a crucial process for mitotic spindle formation and cell division. This disruption leads to a halt in the cell cycle at the G2/M phase.[1] Prolonged arrest at this stage triggers the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the effects of this compound on key apoptotic markers. Table 1 provides a qualitative summary based on published Western blot data. Table 2 presents illustrative quantitative data from a hypothetical dose-response and time-course experiment measuring caspase-3/7 activity.
Table 1: Qualitative Analysis of Apoptotic Markers after this compound Treatment in Colorectal Cancer Cells (COLO205 & HT29)
| Target Protein | Effect of this compound Treatment | Method of Detection | Reference |
| Pro-Caspase-9 | Reduction in protein levels | Western Blot | [1] |
| Cleaved Caspase-3 | Increase in protein levels | Western Blot | [1] |
| Cleaved PARP | Increase in protein levels | Western Blot | [1] |
Table 2: Illustrative Quantitative Analysis of Caspase-3/7 Activity
This table presents hypothetical data for illustrative purposes to guide experimental design.
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Control) at 24h | Caspase-3/7 Activity (Fold Change vs. Control) at 48h |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.8 | 2.5 |
| 0.5 | 3.2 | 4.8 |
| 1.0 | 4.5 | 6.2 |
| 5.0 | 5.8 | 7.9 |
Experimental Protocols
Herein are detailed protocols for the detection and quantification of caspase activation following this compound treatment.
Protocol 1: Western Blot Analysis of Cleaved Caspase-3 and Cleaved PARP
This protocol allows for the qualitative and semi-quantitative detection of the active, cleaved forms of caspase-3 and its substrate, PARP.
Materials:
-
Colorectal cancer cell lines (e.g., COLO205, HT29)
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-cleaved PARP, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound for desired time points.
-
Protein Extraction: Harvest cells and lyse in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system. β-actin is used as a loading control.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3 based on the cleavage of a colorimetric substrate.
Materials:
-
Treated cell lysates (prepared as in Protocol 1)
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to the untreated control.
Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Control and this compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing these methods, researchers can effectively characterize and quantify caspase activation, providing crucial insights into the molecular mechanisms underlying the anti-cancer activity of this promising tubulin inhibitor. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation in the evaluation of this compound and other potential anti-cancer agents.
References
Troubleshooting & Optimization
MPT0B002 solubility issues in aqueous buffer
Technical Support Center: MPT0B002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation. Like many kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This can lead to challenges in various experimental settings, including in vitro cell-based assays and in vivo studies, potentially causing issues like drug precipitation, inconsistent results, and low bioavailability.[1][2]
Q2: I'm seeing precipitation after diluting my this compound DMSO stock into an aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in an aqueous medium.[3] Here are some immediate steps to consider:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: While most cell-based assays have a tolerance for DMSO (typically <0.5%), check if your experimental system can tolerate a slightly higher percentage.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Solutol® HS 15, can help maintain solubility.[4][5]
-
pH Adjustment: this compound is a weakly basic compound. Its solubility is pH-dependent and increases at a lower pH. Consider if adjusting the pH of your buffer is compatible with your experimental setup.[4]
Q3: Can I use co-solvents other than DMSO to improve this compound solubility?
Yes, several other co-solvents can be used, often in combination, to improve the solubility of poorly soluble compounds.[4][5] Common choices include:
-
Polyethylene Glycol (PEG): PEG 300 and PEG 400 are frequently used in both in vitro and in vivo formulations.
-
Ethanol: Can be used in small percentages, but be mindful of its potential effects on cells.
-
Propylene Glycol (PG): Another common vehicle for hydrophobic drugs.
A combination of these, such as a vehicle containing DMSO, PEG 400, and a buffer, can often achieve higher solubility than a single co-solvent.[5]
Q4: How does pH affect the solubility of this compound?
As a weak base, this compound's solubility is significantly influenced by pH. In acidic conditions (lower pH), the molecule becomes protonated and more soluble in aqueous solutions. Conversely, in neutral or basic conditions (higher pH), it is less soluble and more prone to precipitation.[4] Therefore, using a buffer with a pH below the compound's pKa can be an effective strategy for solubilization, particularly for in vivo formulations where a low pH vehicle might be acceptable.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Drug precipitation in the well plate, leading to variable effective concentrations. | 1. Visually inspect plates: Use a microscope to check for precipitate. 2. Reduce final concentration: Test a lower concentration range of this compound. 3. Prepare fresh dilutions: Make fresh dilutions from the stock solution for each experiment. 4. Use a pre-warmed buffer: Diluting into a buffer at 37°C can sometimes help maintain solubility. |
| Low or no activity in in vivo studies. | Poor bioavailability due to low solubility in the formulation and subsequent precipitation upon injection. | 1. Optimize the formulation: Develop a formulation with co-solvents and/or surfactants. A common combination is DMSO, PEG 400, and an acidic buffer.[5] 2. Particle size reduction: For oral formulations, techniques like micronization or creating a nanosuspension can improve dissolution and absorption.[2][6] 3. Use of complexing agents: Cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[1][4] |
| Clogged syringe during in vivo administration. | The drug has precipitated out of the formulation. | 1. Ensure complete dissolution: The formulation must be a clear solution before administration. Gentle heating or sonication may be required.[5] 2. Check for temperature effects: Some formulations may be sensitive to temperature changes. Ensure the formulation is stable at the temperature of use. 3. Filter the formulation: Use a syringe filter (e.g., 0.22 µm) before administration to remove any undissolved particles, but be aware this may reduce the effective drug concentration if precipitation is significant. |
Quantitative Data Summary
The following tables provide hypothetical but representative solubility data for this compound in various buffer systems.
Table 1: this compound Solubility in Different pH Buffers
| Buffer (50 mM) | pH | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 150.5 |
| Acetate Buffer | 5.0 | 25.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1.0 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (% v/v) | Solubility (µg/mL) |
| 5% DMSO | 5.8 |
| 10% DMSO | 15.3 |
| 10% DMSO, 20% PEG 400 | 85.7 |
| 10% DMSO, 20% PEG 400, 5% Tween® 80 | > 200 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): If preparing very low final concentrations, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution: Directly before use, dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium or assay buffer. The final DMSO concentration should typically not exceed 0.5%.
-
Mixing: Mix immediately and thoroughly by pipetting or gentle vortexing to minimize the risk of precipitation.
-
Application: Add the final working solution to the cells or assay plate without delay.
Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Experimental Workflow
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Troubleshooting MPT0B002 Tubulin Polymerization Assay: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MPT0B002 tubulin polymerization assay. The information is tailored for scientists and drug development professionals investigating the effects of this compound on microtubule dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tubulin inhibitor that disrupts the polymerization of tubulin into microtubules.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death) in cancer cells.[1] Its primary mechanism involves interfering with the dynamic instability of microtubules, which is crucial for cellular processes like mitosis.[2][3][4][5]
Q2: What is the expected outcome of a successful this compound tubulin polymerization assay?
In a typical in vitro tubulin polymerization assay, a solution of purified tubulin will polymerize when warmed to 37°C in the presence of GTP, causing an increase in turbidity (light scattering) that can be measured by a spectrophotometer at 340-350 nm.[6][7][8] When this compound is introduced, it is expected to inhibit this polymerization, resulting in a dose-dependent decrease in the rate and extent of the turbidity increase compared to a control without the inhibitor.
Q3: What are the critical parameters for a successful tubulin polymerization assay?
Several factors are critical for a reliable assay:
-
Temperature: Tubulin polymerization is highly temperature-dependent. Polymerization occurs at 37°C, while depolymerization occurs at 4°C.[6][7][8][9] It is crucial to maintain strict temperature control throughout the experiment.
-
Tubulin Quality: The purity and activity of the tubulin are paramount. Improper storage (temperatures above -80°C) or multiple freeze-thaw cycles can lead to aggregation and loss of function.[10]
-
Buffer Composition: The polymerization buffer, typically containing PIPES, MgCl2, EGTA, and GTP, is optimized for tubulin assembly.[11][12] Contaminants or incorrect pH can inhibit the reaction.
-
GTP Concentration: GTP is essential for tubulin polymerization.[10][12]
Troubleshooting Guide
Below are common issues encountered during the this compound tubulin polymerization assay, along with potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No polymerization observed in the control (no this compound) | 1. Inactive tubulin due to improper storage or handling.[10] 2. Incorrect temperature (not 37°C).[6][7][8] 3. Absence or degradation of GTP. 4. Incorrect buffer composition. | 1. Use a fresh aliquot of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles. If aggregates are suspected, centrifuge the tubulin solution before use.[10] 2. Ensure the spectrophotometer is pre-warmed to and maintained at 37°C.[6][7][8] 3. Use fresh GTP stock. 4. Verify the composition and pH of the polymerization buffer. |
| Weak polymerization signal in the control | 1. Low concentration of active tubulin. 2. Suboptimal temperature. 3. Insufficient reaction time. | 1. Confirm the tubulin concentration. If necessary, use a higher concentration. 2. Verify the accuracy of the temperature control in the spectrophotometer.[10] 3. Extend the reading time to ensure the reaction has reached its plateau. |
| High background signal or precipitation in wells with this compound | 1. This compound precipitation at the tested concentration. 2. Incompatibility of the this compound solvent with the assay buffer. | 1. Visually inspect the well for precipitation. Test the solubility of this compound in the assay buffer at the desired concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is within the recommended limits for the assay (typically ≤2%).[10] Run a control with only the solvent to check for interference. |
| Variability between replicate wells | 1. Inaccurate pipetting.[10] 2. Air bubbles in the wells.[10] 3. Uneven temperature across the 96-well plate.[10] | 1. Use calibrated pipettes and ensure proper technique. Using duplicate or triplicate wells can help identify outliers.[10] 2. Be careful not to introduce air bubbles during pipetting. 3. Use a plate with good thermal conductivity and ensure it is properly seated in the spectrophotometer. |
| No dose-dependent inhibition with this compound | 1. Incorrect this compound concentrations. 2. This compound has degraded. 3. Assay conditions are not sensitive enough to detect inhibition. | 1. Verify the serial dilutions of this compound. 2. Use a fresh stock of this compound. 3. Optimize the tubulin concentration. A lower tubulin concentration may increase the sensitivity to inhibitors. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a generalized procedure based on common practices.
-
Reagent Preparation:
-
Thaw purified tubulin, 10X polymerization buffer, and GTP solution on ice.[10] Keep all reagents on ice until use.
-
Prepare serial dilutions of this compound in polymerization buffer. Also, prepare a vehicle control (e.g., DMSO in polymerization buffer).
-
-
Reaction Setup (on ice):
-
Measurement:
-
Data Analysis:
Visualizations
Caption: Workflow for the this compound tubulin polymerization assay.
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. abscience.com.tw [abscience.com.tw]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tubulin polymerization assay [bio-protocol.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
potential off-target effects of MPT0B002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPT0B002. The information focuses on understanding and investigating potential off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel tubulin inhibitor. Its primary on-target effect is the disruption of microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, particularly in cancer cells.
Q2: An unexpected phenotype is observed in my this compound-treated cells. Could this be an off-target effect?
While this compound's primary target is tubulin, like many small molecule inhibitors, it has the potential to interact with other cellular proteins. An unexpected phenotype could indeed be an off-target effect. It is crucial to systematically investigate this possibility. The troubleshooting guides below provide a framework for this investigation.
Q3: What are the common methodologies to identify off-target effects of a small molecule inhibitor like this compound?
Common approaches to identify off-target effects include:
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases to identify unintended interactions.
-
Proteome-wide Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics to identify direct protein binders of the compound.
-
Phenotypic Screening: Comparing the cellular phenotype induced by the compound with the known phenotype of its primary target inhibition (e.g., using siRNA against tubulin).
-
Rescue Experiments: Attempting to rescue the observed phenotype by overexpressing the intended target or a downstream effector.
Q4: How can I distinguish between a true off-target effect and experimental artifact?
To ensure the observed unexpected phenotype is not an artifact, consider the following:
-
Reproducibility: Consistently reproduce the finding across multiple experiments.
-
Dose-Response Relationship: Determine if the effect is dose-dependent and correlates with the concentration of this compound used.
-
Positive and Negative Controls: Use appropriate controls, such as a known tubulin inhibitor with a different chemical scaffold and a negative control compound that is structurally similar but inactive.
-
Orthogonal Assays: Confirm the phenotype using different experimental assays.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Results
Issue: this compound is showing higher or lower cytotoxicity in a specific cell line than anticipated based on its tubulin inhibition profile.
Possible Cause: Potential off-target effects on cell survival or death pathways.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Perform a cell cycle analysis to confirm G2/M arrest.
-
Conduct an immunofluorescence assay to visualize microtubule disruption.
-
-
Assess Apoptosis Pathway:
-
Use a Western blot to analyze the expression of key apoptosis markers (e.g., cleaved caspase-3, PARP). An unusual pattern might suggest modulation of apoptosis pathways independent of microtubule disruption.
-
-
Broad Kinase Profiling:
-
If available, subject this compound to a kinase panel screen to identify potential off-target kinases that could influence cell viability.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Data Interpretation: A significant increase in the cell population in the G2/M phase with increasing concentrations of this compound would confirm the on-target effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound at 10 µM
| Kinase Target | Percent Inhibition | Potential Implication |
| Tubulin | 95% | On-Target |
| Kinase A | 75% | Potential Off-Target |
| Kinase B | 52% | Potential Off-Target |
| Kinase C | 15% | Likely Not Significant |
| Kinase D | 8% | Likely Not Significant |
Note: This table presents hypothetical data for illustrative purposes. Actual kinase profiling would need to be performed to determine the selectivity of this compound. A higher percent inhibition suggests a stronger interaction. Follow-up dose-response studies are necessary to confirm any initial hits.
MPT0B002 stability and degradation in cell media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of MPT0B002 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility.[1][2][3][4][5] It is recommended to dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock.[1][3][5] To avoid repeated freeze-thaw cycles that can degrade the compound, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.[1]
Q2: How stable is this compound in cell culture media at 37°C?
A2: The stability of any small molecule in aqueous-based cell culture media can be influenced by several factors, including pH, media components, and exposure to light and oxygen. While specific stability data for this compound is not publicly available, researchers should be aware of common degradation pathways like hydrolysis and oxidation that can affect similar compounds.[6][7] It is best practice to perform a stability study under your specific experimental conditions to determine the half-life of this compound.[8]
Q3: What are the potential degradation pathways for this compound in an experimental setting?
A3: Small organic molecules can degrade through several chemical reactions.[6][7][9] The most common pathways in a cell culture environment include:
-
Hydrolysis: Reaction with water that can cleave labile functional groups such as esters or amides.[6][7]
-
Oxidation: Reaction with oxygen, which can be catalyzed by trace metals or initiated by light, leading to structural changes.[6]
-
Photodegradation: Breakdown of the compound upon exposure to light, particularly UV radiation. Storing solutions in amber or light-protected vials is recommended.[4]
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: A stability test can be conducted by spiking this compound into your cell culture medium (including additives like FBS) at the desired concentration.[8] Samples of the medium are then incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) and collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the parent this compound compound in each sample is then quantified using a stability-indicating analytical method like LC-MS/MS.[8][10][11]
Troubleshooting Guides
Problem 1: I am observing a decrease in this compound activity over the course of a long-term experiment (e.g., >24 hours).
This issue often points to compound degradation or depletion in the cell culture medium.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Perform a stability study by incubating this compound in your specific cell culture medium at 37°C and measuring its concentration over time using LC-MS/MS.[8] | This will determine the experimental half-life of this compound and confirm if degradation is occurring under your assay conditions. |
| Cellular Metabolism | Analyze cell culture supernatants for the presence of this compound metabolites using LC-MS/MS. | Cells can metabolize compounds, reducing the effective concentration of the active parent drug. |
| Adsorption to Plastics | Test for compound loss by incubating this compound in media in your experimental plasticware (e.g., 96-well plates) without cells.[8] | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration available to the cells. |
| Solution | If instability is confirmed, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment. | This ensures that the cells are exposed to a more consistent concentration of the compound throughout the assay. |
Problem 2: My experimental results with this compound are inconsistent between experiments.
Inconsistent results can stem from issues with compound handling, cell culture practices, or the assay itself.[2][12][13][14]
| Possible Cause | Troubleshooting Step | Rationale |
| Stock Solution Degradation | Prepare fresh stock solutions from powder. Aliquot stocks to avoid multiple freeze-thaw cycles.[1] Store aliquots at -80°C for long-term stability.[1] | Repeated freezing and thawing can degrade the compound, leading to a lower effective concentration in your experiments. |
| Inconsistent Cell Health/Density | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[12][15] Regularly check for mycoplasma contamination.[13][15] | Variations in cell number or metabolic state can significantly alter the response to a compound.[12] |
| Compound Precipitation | After diluting the DMSO stock into aqueous cell culture medium, visually inspect for any precipitate or cloudiness. | Poor solubility can lead to compound precipitation, resulting in a lower and inconsistent effective concentration. |
| Assay Variability | Ensure consistent incubation times and follow a standardized protocol for all assay steps.[12] Use a multichannel pipette for adding the compound to minimize timing differences.[12] | Minor deviations in the experimental protocol can introduce significant variability. |
Experimental Protocols & Methodologies
Protocol: General Stability Assessment of this compound in Cell Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
DMSO (ACS grade or higher)
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%).
-
Incubation and Sampling:
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells.
-
Immediately take a sample for the T=0 time point and store it at -80°C.
-
Place the remaining samples in a 37°C incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them immediately at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw samples on ice.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug degradation | PPTX [slideshare.net]
- 10. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. youtube.com [youtube.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MPT0B002 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter resistance to the tubulin inhibitor MPT0B002 in their cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues that may indicate the development of resistance to this compound and provides systematic steps to identify the underlying cause and potential solutions.
Issue 1: Decreased Sensitivity to this compound in Cancer Cell Lines
Symptom: Previously sensitive cancer cell lines show a reduced response to this compound treatment, as evidenced by a higher IC50 value in cell viability assays.
Possible Causes and Troubleshooting Steps:
-
Experimental Variability:
-
Verify Drug Potency: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authenticity: Confirm the identity of the cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Consistent Culture Conditions: Maintain consistent cell culture conditions (e.g., media, serum, CO2 levels, cell passage number) as variations can affect drug sensitivity.
-
-
Increased Drug Efflux:
-
Hypothesis: Cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to quantify the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in resistant cells compared to sensitive parental cells.
-
Efflux Pump Inhibition: Co-treat the resistant cells with this compound and a known P-gp inhibitor (e.g., verapamil, tariquidar). A restored sensitivity to this compound would suggest the involvement of efflux pumps.[1]
-
Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp, like Rhodamine 123, to functionally assess efflux pump activity. Increased efflux of the dye in resistant cells is indicative of higher P-gp activity.
-
-
-
Alterations in Tubulin Isotypes:
-
Hypothesis: Changes in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, can confer resistance to tubulin-binding agents.[1][3]
-
Troubleshooting Steps:
-
Isotype-Specific Expression Analysis: Perform qRT-PCR and Western blotting using isotype-specific antibodies to determine the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb) in resistant versus sensitive cells.
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the microtubule network and the localization of specific tubulin isotypes within the cells.
-
-
-
Mutations in Tubulin Genes:
-
Hypothesis: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, leading to reduced affinity for this compound.[4]
-
Troubleshooting Steps:
-
Gene Sequencing: Sequence the tubulin genes (TUBA and TUBB) in resistant cells to identify any potential mutations. Compare the sequences to those from the sensitive parental cell line.
-
-
Logical Workflow for Troubleshooting Decreased Sensitivity
Caption: A stepwise workflow for troubleshooting decreased this compound sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel tubulin inhibitor. It disrupts tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.
Q2: What are the known mechanisms of resistance to tubulin inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to the class of tubulin inhibitors is well-documented and can occur through several mechanisms:[2][5]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, particularly P-glycoprotein (P-gp), which actively transport the drug out of the cancer cell.[1][2]
-
Alterations in the Drug Target:
-
Tubulin Isotype Composition: Changes in the expression levels of different β-tubulin isotypes, with overexpression of βIII-tubulin being a common cause of resistance to taxanes and vinca alkaloids.[1][3]
-
Tubulin Mutations: Mutations in the α- or β-tubulin genes that alter the drug-binding site, thereby reducing the drug's efficacy.[4]
-
-
Changes in Microtubule-Associated Proteins (MAPs): Altered expression or function of MAPs that regulate microtubule dynamics can impact the effectiveness of tubulin inhibitors.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of this compound.
-
Blockade of Apoptosis: Defects in the apoptotic machinery can prevent drug-induced cell death.[2]
Q3: How can I overcome this compound resistance in my experiments?
Overcoming this compound resistance will depend on the underlying mechanism. Here are some strategies to consider:
-
Combination Therapy:
-
Efflux Pump Inhibitors: If resistance is due to P-gp overexpression, co-administration of a P-gp inhibitor (e.g., verapamil) may restore sensitivity.
-
Targeting Alternative Pathways: Combining this compound with inhibitors of pro-survival pathways (e.g., PI3K/Akt/mTOR inhibitors) could be a synergistic approach.
-
Anti-angiogenic Agents: Combining microtubule-stabilizing agents with inhibitors of angiogenesis has been shown to overcome resistance in preclinical models.[6]
-
-
Development of Novel Analogs: Synthesizing derivatives of this compound that are poor substrates for efflux pumps or can bind to mutated tubulin could be a long-term strategy.[3]
Signaling Pathway Implicated in Tubulin Inhibitor Resistance
Caption: Key resistance pathways to tubulin inhibitors like this compound.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) | Fold Resistance |
| HT-29 | Parental | 15 | - |
| HT-29-MR | This compound-Resistant | 210 | 14 |
| A549 | Parental | 25 | - |
| A549-MR | This compound-Resistant | 350 | 14 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells (mRNA) |
| ABCB1 (MDR1) | Drug Efflux Pump | ↑ 25-fold |
| TUBB3 (βIII-tubulin) | Tubulin Isotype | ↑ 10-fold |
| BCL2 | Anti-apoptotic Protein | ↑ 5-fold |
Experimental Protocols
Protocol 1: Assessment of P-glycoprotein (P-gp) Activity using Rhodamine 123 Efflux Assay
Objective: To functionally determine if increased drug efflux via P-gp is a mechanism of resistance to this compound.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat one set of wells for each cell line with verapamil (e.g., 50 µM) for 1 hour.
-
Add Rhodamine 123 (final concentration of 1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed complete medium (with or without verapamil as in the pre-treatment step) and incubate for 1-2 hours to allow for dye efflux.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., FITC channel).
-
Interpretation: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of verapamil, indicating inhibition of P-gp-mediated efflux.
Protocol 2: Western Blot Analysis of βIII-Tubulin Expression
Objective: To quantify the protein expression level of βIII-tubulin in sensitive and resistant cell lines.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-βIII-tubulin and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-βIII-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Interpretation: An increased band intensity for βIII-tubulin in the resistant cell line lysate compared to the sensitive cell line lysate (normalized to the loading control) indicates overexpression of this tubulin isotype.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: MPT0B002 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MPT0B002 in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.
Issue 1: Suboptimal Anti-Tumor Efficacy
If this compound is not producing the expected level of tumor growth inhibition, consider the following factors:
| Potential Cause | Recommended Action |
| Inadequate Dosing or Scheduling | Titrate the dose of this compound to determine the maximum tolerated dose (MTD) in your specific animal model. Experiment with different dosing schedules (e.g., daily, every other day) to optimize exposure.[1][2] |
| Poor Bioavailability | Assess the pharmacokinetic profile of this compound in your model to ensure adequate systemic exposure.[3][4] Consider alternative formulations or routes of administration if bioavailability is low.[5][6][7] |
| Drug Formulation and Solubility | Ensure this compound is fully solubilized in the vehicle before administration. Poor solubility can lead to inaccurate dosing and reduced efficacy.[5][6][8] Experiment with different pharmaceutically acceptable vehicles. |
| Tumor Model Resistance | Investigate potential resistance mechanisms in your chosen cancer model. Some tumors may have intrinsic or acquired resistance to HDAC inhibitors.[9] Consider combination therapies to overcome resistance.[2][10][11] |
Issue 2: Observed Toxicity or Adverse Events
If animals are exhibiting signs of toxicity such as significant weight loss, lethargy, or other adverse effects:
| Potential Cause | Recommended Action |
| Dose is Too High | Reduce the dose of this compound. The therapeutic window for pan-HDAC inhibitors can be narrow.[12] |
| Off-Target Effects | As a pan-HDAC inhibitor, this compound can have broad biological effects.[9][12] Monitor for common toxicities associated with this class of drugs, such as hematological effects. Consider intermittent dosing schedules to allow for recovery. |
| Vehicle-Related Toxicity | Administer the vehicle alone as a control group to rule out any adverse effects from the formulation itself. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in in vivo research.
1. What is the mechanism of action of this compound?
This compound is a pan-histone deacetylase (HDAC) inhibitor.[9] It functions by blocking the activity of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[9] This alteration in protein acetylation can result in the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[9][13][14] While some sources initially identified it as a tubulin inhibitor, broader evidence points to its primary role as a pan-HDAC inhibitor.[15]
2. What is a recommended starting dose for this compound in a mouse xenograft model?
A recommended starting dose can vary depending on the specific cancer model and mouse strain. It is crucial to perform a dose-finding study to determine the optimal therapeutic dose with acceptable toxicity. Based on studies with other pan-HDAC inhibitors, a starting point could be in the range of 10-25 mg/kg, administered intraperitoneally or orally.[1]
3. How should I formulate this compound for in vivo administration?
The formulation of this compound will depend on its solubility characteristics. For poorly soluble compounds, the use of a vehicle such as a solution containing DMSO, PEG400, and saline is a common practice.[5] It is essential to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. The final concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity.
4. How can I monitor the pharmacodynamic effects of this compound in vivo?
The primary pharmacodynamic marker for an HDAC inhibitor is the level of histone acetylation. This can be assessed by collecting tumor tissue or peripheral blood mononuclear cells (PBMCs) at various time points after this compound administration and analyzing the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) by Western blotting or immunohistochemistry.[1]
5. What are some potential combination therapies to enhance the efficacy of this compound?
Combining this compound with other anti-cancer agents can lead to synergistic effects and overcome resistance.[10][11] Potential combination strategies include:
-
Chemotherapy: Combining with standard-of-care chemotherapeutic agents can enhance their cytotoxic effects.[16][17]
-
Targeted Therapies: Combining with inhibitors of other signaling pathways, such as PI3K/mTOR or MEK inhibitors, can be effective in certain cancer types.[11][18]
-
DNA Damage Repair Inhibitors: HDAC inhibitors can modulate the expression of DNA repair proteins, potentially sensitizing cancer cells to DNA damaging agents.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture the desired human cancer cell line under standard conditions. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Preparation and Administration: Prepare the this compound formulation and the vehicle control. Administer the treatment according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
Visualizations
Caption: Simplified signaling pathway of this compound-mediated HDAC inhibition.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. The Effect of Histone Deacetylase Inhibitors Panobinostat or Entinostat on Motor Recovery in Mice After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation factors affecting release of drug from topical vehicles. II. Effect of solubility on in vitro delivery of a series of n-alkyl p-aminobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Model of Intratumor and Interpatient Heterogeneity Explains Clinical Trials of Curative Combination Therapy for Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-HDAC (Histone Deacetylase) Inhibitors Increase Susceptibility of Thoracic Aortic Aneurysm and Dissection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical trial tests combination therapy for glioblastoma multiforme | Center for Cancer Research [ccr.cancer.gov]
- 17. Mycophenolate Mofetil in Combination With Standard of Care for the Treatment of Glioblastoma | MedPath [trial.medpath.com]
- 18. US9526723B2 - Treatment with opioid antagonists and mTOR inhibitors - Google Patents [patents.google.com]
Technical Support Center: MPT0B002 Animal Model Toxicity Minimization
Disclaimer: Publicly available, peer-reviewed data on the specific toxicities of MPT0B002 in animal models is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known toxicities of other tubulin inhibitors, such as vinca alkaloids and taxanes, which share a similar mechanism of action. Researchers should use this information as a general guideline and meticulously observe animal models for any adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
This compound is a novel tubulin inhibitor that disrupts tubulin polymerization. This action inhibits the formation of microtubules, which are essential for cell division, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1] Because microtubules are also crucial for the function of normal cells, particularly those with high rates of turnover or specialized structures like neurons, toxicities can arise.
Q2: What are the most common dose-limiting toxicities observed with tubulin inhibitors in animal models?
Based on preclinical studies of other tubulin inhibitors like vinca alkaloids and taxanes, the most common dose-limiting toxicities are:
-
Neurotoxicity: Damage to peripheral nerves, which can manifest as weakness, altered sensation, and pain.[2][3]
-
Myelosuppression: Suppression of bone marrow function, leading to a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[1][4]
Q3: What other potential toxicities should I monitor for in my animal models?
Besides neurotoxicity and myelosuppression, researchers should be vigilant for signs of:
-
Gastrointestinal Toxicity: Including mucositis, diarrhea, and constipation.[1][4]
-
Hepatic Toxicity: Indicated by elevated liver enzymes. Dose adjustments may be necessary in cases of hepatic dysfunction.[5]
-
Pulmonary Toxicity: In rare cases, acute dyspnea and bronchospasm have been observed, particularly with concurrent use of other chemotherapeutic agents.[5]
-
Cardiotoxicity: While less common, some microtubule inhibitors have been associated with cardiac events like myocardial ischemia.[6]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during in vivo studies with tubulin inhibitors.
| Observed Issue in Animal Model | Potential Cause | Recommended Action & Troubleshooting Steps |
| General Signs of Distress (Weight loss >15%, lethargy, ruffled fur) | Systemic toxicity | - Immediately reduce the dose of this compound by 25-50%. - Increase monitoring frequency to twice daily. - Provide supportive care such as supplemental nutrition and hydration. - If symptoms persist or worsen, consider discontinuing treatment for that animal and perform a full necropsy to identify target organs of toxicity. |
| Neurological Symptoms (Limping, dragging of limbs, paralysis, altered gait) | Neurotoxicity | - Perform a neurological assessment (e.g., grip strength, rotarod test). - Reduce the dose or discontinue this compound treatment. Neurotoxicity is often the dose-limiting toxicity for this class of drugs.[3] - Consider co-administration of neuroprotective agents, although their efficacy needs to be validated for this compound. |
| Signs of Infection (Lethargy, fever, abscesses) | Myelosuppression (Neutropenia) | - Perform a complete blood count (CBC) to assess neutrophil levels. - If severe neutropenia is confirmed, consider administering a granulocyte colony-stimulating factor (G-CSF) to stimulate white blood cell production.[7] - Isolate the affected animal to prevent the spread of infection. - Administer broad-spectrum antibiotics as prescribed by a veterinarian. |
| Diarrhea or Constipation | Gastrointestinal Toxicity | - For diarrhea, provide supportive care including hydration and anti-diarrheal medication as appropriate for the animal model. - For constipation, which can be a sign of autonomic neuropathy, ensure adequate hydration and consider mild laxatives.[5] - Monitor food and water intake and body weight daily. |
Quantitative Data Summary
The following table summarizes the principal toxicities of two major classes of tubulin inhibitors, which may be analogous to those of this compound.
| Drug Class | Principal Dose-Limiting Toxicity | Other Common Toxicities | Affected Animal Species (in preclinical studies) |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Neurotoxicity[1][3] | Myelosuppression (especially Vinblastine), Gastrointestinal toxicity[1][5] | Mice, Rats, Dogs |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Myelosuppression, Peripheral Neuropathy[2][4] | Gastrointestinal toxicity, Alopecia, Hypersensitivity reactions | Mice, Rats, Dogs, Monkeys[4] |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity
-
Behavioral Observation:
-
Observe animals daily for changes in gait, limb splaying, and signs of weakness or paralysis.
-
Score neurological deficits using a standardized scale.
-
-
Functional Tests:
-
Grip Strength Test: To assess muscle weakness.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Tail-flick or Hot-plate Test: To measure thermal hyperalgesia as an indicator of neuropathic pain.
-
-
Histopathology:
-
At the end of the study, perfuse animals and collect dorsal root ganglia and sciatic nerves.
-
Process tissues for histology and examine for signs of axonal degeneration and demyelination.
-
Protocol 2: Monitoring for Myelosuppression
-
Blood Collection:
-
Collect a small blood sample (e.g., from the tail vein in mice) at baseline and at regular intervals during treatment (e.g., weekly).
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer to determine the counts of red blood cells, white blood cells (with differential), and platelets.
-
-
Data Analysis:
-
Compare treatment group values to control group values to determine the degree of myelosuppression.
-
The nadir (lowest point) for neutropenia with vinca alkaloids is typically 7-11 days after treatment.[1]
-
Visualizations
Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.
Caption: General workflow for troubleshooting this compound toxicity in animal models.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Taxane‐induced neurotoxicity: Pathophysiology and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Microtubule Inhibitors and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdsearchlight.com [mdsearchlight.com]
MPT0B002 inconsistent results in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPT0B002 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel tubulin inhibitor. Its primary mechanism of action is the disruption of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This process is mediated through the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3.[1]
Q2: I am observing inconsistent results with my MTT assays when using this compound. What could be the cause?
A2: Inconsistent results in MTT assays are a common issue when working with compounds that interfere with cellular metabolism or the assay chemistry itself. While direct interference of this compound with tetrazolium salts has not been definitively reported, several factors could contribute to variability:
-
Alterations in Cellular Metabolism: As a tubulin inhibitor that induces mitotic arrest, this compound can significantly alter the metabolic state of the cell, which may not directly correlate with cell death. This can lead to an over- or underestimation of cell viability by the MTT assay, which measures metabolic activity.
-
Changes in NAD(P)H Levels: The reduction of MTT to formazan is dependent on NAD(P)H-dependent oxidoreductases.[2] Compounds that affect the intracellular NAD(P)H pool can therefore influence MTT assay results independently of cell viability.
-
Direct Interference: Although not confirmed for this compound, some compounds can chemically interact with the MTT reagent, leading to its reduction and a false-positive signal.
It is highly recommended to use an orthogonal method to validate your MTT assay results, such as a trypan blue exclusion assay for cell counting or an Annexin V/PI assay to specifically measure apoptosis.
Q3: My cell viability results with this compound vary between different cancer cell lines. Is this expected?
A3: Yes, it is expected that the potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), will vary across different cancer cell lines. This variability is due to the unique genetic and molecular characteristics of each cell line. For instance, this compound has been shown to be more effective in inhibiting the proliferation of colorectal cancer cells like COLO205 and HT29 compared to other cancer cell types such as glioblastoma, breast, and lung cancer cells.[1]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidified barrier. |
| Pipetting errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
| Compound precipitation | Visually inspect your compound dilutions under a microscope to ensure it is fully dissolved. If precipitation is observed, try adjusting the solvent or using a fresh stock solution. |
Issue 2: Discrepancy between MTT assay results and other viability assays (e.g., cell counting).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound-induced metabolic changes | This compound-induced G2/M arrest can alter cellular metabolism, affecting MTT reduction without causing cell death. |
| Interference with MTT reduction | The compound may be directly reducing the MTT reagent or altering the cellular redox state. |
| Solution | Use an alternative viability assay that measures a different cellular parameter. An Annexin V/PI apoptosis assay is recommended to specifically quantify apoptosis induced by this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO205 | Colorectal Cancer | 25.3 ± 3.1 |
| HT29 | Colorectal Cancer | 38.7 ± 4.5 |
| U87MG | Glioblastoma | >100 |
| GBM8401 | Glioblastoma | >100 |
| MCF-7 | Breast Cancer | >100 |
| MDA-MB-231 | Breast Cancer | >100 |
| A549 | Lung Cancer | >100 |
| Data is presented as mean ± standard deviation. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and intrinsic apoptosis.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Caption: Potential interplay of this compound with PI3K/Akt and MAPK signaling pathways.
References
controlling for MPT0B002 precipitation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of MPT0B002, a novel tubulin inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly precipitation, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle at the G2/M phase and induces apoptosis, leading to growth inhibition in various cancer cell lines, with notable efficacy in colorectal cancer cells.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary causes include:
-
Low Aqueous Solubility: Many small molecule inhibitors, particularly tubulin inhibitors, are hydrophobic and have limited solubility in aqueous-based culture media.
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Improper Dilution: Adding a concentrated stock solution (typically in DMSO) directly to the culture medium can cause the compound to "crash out" of solution due to the sudden solvent change.
-
Temperature Shock: Adding a cold stock solution to warm culture medium can decrease the solubility of the compound.
-
pH Instability: Although less common, significant shifts in the pH of the culture medium can affect the solubility of a compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. Ensure the vials are tightly sealed to prevent absorption of water and evaporation of DMSO.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your experiments, follow these troubleshooting steps.
Step 1: Review Stock Solution Preparation and Handling
Ensure your this compound stock solution is properly prepared and stored. Visually inspect the stock solution for any undissolved particles before use. If particles are present, gently warm the solution at 37°C and vortex or sonicate briefly to ensure complete dissolution.
Step 2: Optimize the Dilution Method
Directly adding a concentrated DMSO stock to your aqueous culture medium is a common cause of precipitation. Employ a serial dilution method to gradually decrease the solvent concentration.
Step 3: Control for Temperature
Always pre-warm your cell culture medium to 37°C before adding the this compound solution. Allow the this compound stock or intermediate dilutions to come to room temperature before adding them to the pre-warmed medium.
Step 4: Verify the Final Concentration
If precipitation persists, the final concentration of this compound may be too high. Perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
Data Presentation: Factors Contributing to Precipitation
| Factor | Potential Cause | Recommended Action |
| Concentration | Exceeding the aqueous solubility limit of this compound. | Perform a solubility test in your specific cell culture medium. Determine the lowest effective concentration through a dose-response experiment. |
| Solvent Effects | Rapid solvent change from DMSO to aqueous medium. | Use a serial dilution method. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%). |
| Temperature | "Temperature shock" from adding cold stock to warm medium. | Pre-warm the culture medium to 37°C. Allow stock solutions to reach room temperature before dilution. |
| pH of Medium | Suboptimal pH of the culture medium affecting compound stability. | Ensure the pH of your medium is stable and within the optimal range for your cells (typically 7.2-7.4). |
| Media Components | Interactions with serum proteins or other media components. | Test solubility in serum-free versus serum-containing media. Consider adding the compound before the serum. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol uses a serial dilution approach to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM this compound stock solution 1:10 in pre-warmed complete cell culture medium. To do this, add 2 µL of the 10 mM stock to 18 µL of medium. Gently pipette to mix.
-
Prepare the Final Working Solution: Add the 1 mM intermediate dilution to the final volume of pre-warmed complete cell culture medium at a 1:100 dilution. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium to make 1 mL of 10 µM working solution.
-
Mix Thoroughly: Gently invert or swirl the tube to ensure the final solution is homogenous.
-
Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for this compound.
References
Validation & Comparative
MPT0B002 and Paclitaxel: A Comparative Analysis of their Mechanisms of Action in Cancer Therapy
A detailed comparison of two microtubule-targeting agents reveals contrasting mechanisms of action, offering different therapeutic strategies for researchers in oncology. While both MPT0B002 and paclitaxel disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, their fundamental approaches are diametrically opposed. This compound acts as a tubulin polymerization inhibitor, preventing the formation of microtubules, whereas the well-established chemotherapy drug, paclitaxel, functions as a microtubule stabilizer, preventing their disassembly.
This guide provides a comprehensive overview of the mechanisms of action of this compound and paclitaxel, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Contrasting Effects on Microtubule Dynamics
The primary distinction between this compound and paclitaxel lies in their interaction with tubulin, the fundamental protein subunit of microtubules. This compound is a novel small molecule that has been shown to inhibit the polymerization of tubulin into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.
In contrast, paclitaxel, a widely used anticancer drug, binds to the β-tubulin subunit within assembled microtubules.[2][3] This binding stabilizes the microtubule polymer, protecting it from disassembly.[2] The resulting overly stable and non-functional microtubules interfere with the dynamic processes required for cell division, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound and paclitaxel have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights their efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | COLO205 | Colorectal Cancer | Data not available in provided search results | |
| This compound | HT29 | Colorectal Cancer | Data not available in provided search results | |
| Paclitaxel | LoVo | Colorectal Cancer | 15.8 | [4] |
| Paclitaxel | HT-29 | Colorectal Cancer | 5.17 | [4] |
Note: Specific IC50 values for this compound in COLO205 and HT29 cells were not found in the provided search results but its effectiveness has been demonstrated.[1]
Impact on Cell Cycle Progression
Both agents induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division, although through their opposing mechanisms on microtubule dynamics.
This compound treatment of colorectal cancer cells leads to a significant accumulation of cells in the G2/M phase.[1] This is a direct consequence of the inability to form a functional mitotic spindle due to the inhibition of tubulin polymerization.
Similarly, paclitaxel's stabilization of microtubules leads to defects in mitotic spindle assembly and chromosome segregation, causing the cell cycle to halt at the G2/M phase.[2]
Induction of Apoptosis: The Common Endpoint
Despite their different initial actions, both this compound and paclitaxel converge on the induction of apoptosis, or programmed cell death.
This compound triggers the intrinsic apoptotic pathway, characterized by a reduction in the level of pro-caspase-9 and increases in cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[1]
Paclitaxel also induces apoptosis, which can be mediated through various signaling pathways.[5] One notable pathway affected by paclitaxel is the PI3K/Akt signaling pathway, which is involved in cell survival. Paclitaxel has been shown to inhibit this pathway, further promoting apoptosis.[5]
Signaling Pathway Diagrams
To visualize the distinct and convergent pathways of this compound and paclitaxel, the following diagrams are provided.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and intrinsic apoptosis.
Caption: Paclitaxel stabilizes microtubules, causing G2/M arrest and also inhibits the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Cancer cells (e.g., COLO205, HT29) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing with water, the plates are air-dried and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP) is prepared.
-
Compound Addition: this compound, paclitaxel (as a control for stabilization), or a vehicle control (DMSO) is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Apoptosis Analysis by Western Blot
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., caspase-9, cleaved caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. This compound's role as a tubulin polymerization inhibitor and paclitaxel's function as a microtubule stabilizer both effectively lead to mitotic catastrophe and apoptosis in cancer cells. Understanding these fundamental differences is crucial for the rational design of novel cancer therapies and for developing strategies to overcome drug resistance. The experimental protocols provided herein offer a framework for researchers to further investigate these and other microtubule-targeting agents.
References
- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MPT0B002 and Colchicine in Tubulin Binding and Cellular Effects
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics targeting microtubule dynamics, a comprehensive understanding of the binding mechanisms and cellular consequences of novel agents is paramount. This guide provides a detailed comparison of MPT0B002, a newer tubulin inhibitor, and colchicine, a classical microtubule-depolymerizing agent. This analysis is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Executive Summary
Both this compound and colchicine are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. While colchicine is a well-established compound that binds to the aptly named "colchicine binding site" on β-tubulin, the precise binding site of this compound is yet to be definitively confirmed through direct competitive binding assays. However, the downstream cellular effects of this compound mirror those of colchicine, suggesting a similar mechanism of action. This guide will delve into the quantitative data on their inhibitory activities, detail the experimental protocols for assessing tubulin binding, and visualize the pertinent cellular signaling pathways.
Quantitative Comparison of Tubulin Polymerization Inhibition
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Inhibition | Not Reported | - |
| Colchicine | Tubulin Polymerization Inhibition | ~2.1 - 10.6 | [1][2][3] |
Mechanism of Action and Cellular Effects
This compound
This compound has been identified as a novel tubulin inhibitor that effectively disrupts microtubule dynamics. This disruption leads to a cascade of cellular events, culminating in apoptosis. Key mechanistic features of this compound include:
-
Disruption of Tubulin Polymerization: this compound inhibits the assembly of microtubules, a critical process for cell division and structure.
-
G2/M Cell Cycle Arrest: By interfering with microtubule formation, this compound causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents. This is associated with an increase in the level of cyclin B1, a key regulator of the G2/M transition.
-
Induction of Apoptosis: The sustained cell cycle arrest triggers the intrinsic pathway of apoptosis. This is evidenced by a reduction in the level of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP).
Colchicine
Colchicine is a well-characterized microtubule-depolymerizing agent that binds with high affinity to the colchicine binding site on β-tubulin.[2] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to their disassembly. The cellular consequences of colchicine treatment include:
-
Inhibition of Microtubule Formation: Colchicine binding to tubulin heterodimers leads to a conformational change that prevents their polymerization into microtubules.
-
Metaphase Arrest: The disruption of the mitotic spindle apparatus results in the arrest of cells in metaphase.[4][5][6][7][8]
-
Apoptosis Induction: Similar to this compound, prolonged mitotic arrest induced by colchicine leads to apoptosis. This process is mediated by the activation of caspase-3 and is influenced by the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9][10][11]
Signaling Pathways
The induction of apoptosis by tubulin inhibitors involves complex signaling cascades.
This compound Signaling Pathway
The precise upstream signaling pathways modulated by this compound that lead to apoptosis are not yet fully elucidated. However, the observed downstream effects strongly point to the activation of the intrinsic apoptotic pathway.
Colchicine Signaling Pathway
The signaling pathways activated by colchicine are more extensively studied. In addition to the intrinsic apoptotic pathway, colchicine has been shown to modulate several stress-activated protein kinase pathways.
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric Method)
This assay is a fundamental method to assess the effect of compounds on microtubule formation in vitro.
Protocol Details:
-
Reagents: Purified tubulin (>97%), general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, and the test compound.
-
Procedure:
-
Tubulin is reconstituted in ice-cold general tubulin buffer containing glycerol.
-
The test compound at various concentrations is added to the wells of a 96-well plate.
-
The polymerization reaction is initiated by adding the tubulin/GTP mixture to the wells.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.[12][13][14]
-
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the polymerization rate by 50% compared to a vehicle control.
Competitive Tubulin Binding Assay
This assay is used to determine if a test compound binds to the same site on tubulin as a known ligand, such as colchicine.
Protocol Details:
-
Reagents: Purified tubulin, radiolabeled colchicine (e.g., [³H]-colchicine), and the unlabeled test compound.
-
Procedure:
-
A fixed concentration of tubulin and radiolabeled colchicine are incubated with varying concentrations of the test compound.
-
After reaching equilibrium, the tubulin-ligand complexes are separated from the unbound radioligand. This can be achieved by methods such as gel filtration or filter binding assays.
-
The amount of radioactivity associated with the tubulin is quantified using a scintillation counter.
-
-
Data Analysis: A decrease in the amount of bound radiolabeled colchicine in the presence of the test compound indicates competition for the same binding site. The data can be used to calculate the inhibitory constant (Ki) of the test compound. A non-radioactive mass spectrometry-based method has also been developed for this purpose.[15]
Conclusion
This compound and colchicine are both effective inhibitors of tubulin polymerization, a key target in cancer therapy. While they induce similar downstream cellular effects, including G2/M or metaphase arrest and apoptosis, further studies are required to provide a direct quantitative comparison of their binding affinities and to fully elucidate the signaling pathways modulated by this compound. The experimental protocols and visualizations provided in this guide offer a framework for such comparative studies, which are essential for the rational design and development of next-generation microtubule-targeting agents.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS. I. KINETICS OF INHIBITION AND THE BINDING OF H3-COLCHICINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine causes prenatal cell toxicity and increases tetraploid risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. cdn.labmanager.com [cdn.labmanager.com]
- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine-induced apoptosis in human normal liver L-02 cells by mitochondrial mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abscience.com.tw [abscience.com.tw]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Tubulin polymerization assay [bio-protocol.org]
- 15. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0B002: A Novel Tubulin Inhibitor Demonstrates Potent Anti-Cancer Efficacy
For Immediate Release
Taipei, Taiwan – November 20, 2025 – Preclinical data on MPT0B002, a novel tubulin inhibitor, reveals significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, positioning it as a promising candidate for cancer therapy. A comprehensive analysis comparing this compound with established tubulin inhibitors—Paclitaxel, Vincristine, and Colchicine—highlights its competitive efficacy and distinct mechanistic features. This comparison guide provides an objective overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Abstract
This compound is a novel synthetic compound that targets tubulin, a critical component of the cell cytoskeleton, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells. This guide presents a comparative analysis of the in vitro and in vivo efficacy of this compound against other well-established tubulin inhibitors. Quantitative data on cytotoxicity, effects on the cell cycle, and induction of apoptosis are summarized, alongside detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the mechanisms of action.
Introduction to Tubulin Inhibition
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with the polymerization or depolymerization of microtubules.[1][2] These dynamic structures are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents: This class, exemplified by Paclitaxel (a taxane), enhances tubulin polymerization and stabilizes microtubules, leading to the formation of non-functional microtubule bundles and subsequent cell cycle arrest and apoptosis.[3][4]
-
Microtubule-Destabilizing Agents: These agents, which include Vinca alkaloids (e.g., Vincristine) and Colchicine-site binding agents, inhibit tubulin polymerization, leading to microtubule disassembly.[5][6]
This compound has been identified as a tubulin polymerization inhibitor, placing it in the category of microtubule-destabilizing agents.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound, Paclitaxel, Vincristine, and Colchicine across a range of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Colchicine IC50 (nM) |
| COLO 205 | Colorectal | 20 | 2.5 - 7.5[7] | 1.8 - 6.5 (fold more resistant) | ~1,000 - 7,000[8][9] |
| HT-29 | Colorectal | 30 | 2.5 - 7.5[7] | 1.8 - 6.5 (fold more resistant)[10] | ~1,000 - 7,000[8][9] |
| MCF-7 | Breast | Not Available | 3,500 | 5[11][12] | 15,690[13] |
| MDA-MB-231 | Breast | Not Available | 300[14] | Not Available | 2,200[15] |
| A549 | Lung | Not Available | >32,000 (3h)[16] | 40[11][12] | 3,900[15] |
| K562 | Leukemia | Not Available | Not Available | Not Available | Not Available |
| MOLT-4 | Leukemia | Not Available | Not Available | 3.3[17] | Not Available |
| NCI-H460 | Lung | Not Available | Not Available | Not Available | Not Available |
| SF-268 | CNS | Not Available | Not Available | Not Available | Not Available |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
Comparative In Vivo Efficacy
In vivo studies using animal models provide crucial insights into the therapeutic potential of anti-cancer agents. The following table summarizes the available in vivo efficacy data for this compound and the comparator drugs.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| Paclitaxel | Nude mice xenograft | Human Colorectal Cancer (HCT-15) | Not Specified | Significant inhibition | [18][19] |
| Vincristine | Murine model | Leukemia (L1210) | 0.15 and 1.5 mg/kg on Days 2, 6, and 10 | No therapeutic synergism with methotrexate | [20] |
| Vincristine | Nude mice xenograft | T-cell ALL (MOLT-4) | 0.1 mg/kg i.v. qwk | Significant tumor growth delay | [17][21] |
| Colchicine | Nude mice xenograft | Human Gastric Cancer (NCI-N87) | 0.05 and 0.1 mg/kg/day | Remarkable suppression of tumor growth | [22] |
| Colchicine | Nude mice xenograft | Thyroid Cancer | Not Specified | Significant impact on apoptosis and reduced proliferation | [23] |
Mechanism of Action: Signaling Pathways
Tubulin inhibitors trigger a cascade of cellular events that ultimately lead to apoptosis. The primary mechanism involves the disruption of microtubule dynamics, which activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. This arrest can then initiate either intrinsic or extrinsic apoptotic pathways.
This compound and Colchicine-Site Inhibitors
This compound acts as a colchicine-site inhibitor. These inhibitors bind to the β-tubulin subunit at the interface with the α-tubulin subunit, preventing the curved-to-straight conformational change required for polymerization. This leads to microtubule destabilization.[19] The subsequent mitotic arrest activates a signaling cascade involving key regulatory proteins.
Vinca Alkaloids
Vinca alkaloids, such as Vincristine, also inhibit microtubule polymerization but bind to a different site on β-tubulin, known as the Vinca domain.[5][6] This binding prevents the association of tubulin dimers, leading to microtubule disassembly.[5][6]
Taxanes
Taxanes, including Paclitaxel, have a distinct mechanism of action. They bind to the interior surface of microtubules, stabilizing them and preventing depolymerization.[3][4] This leads to the formation of dysfunctional microtubules and mitotic arrest.[3][4]
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6][24]
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][24]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Measure the absorbance at 510 nm using a microplate reader.[6]
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Protocol:
-
Seed a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the inhibitors for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde for 20 minutes.[10]
-
Stain the colonies with 0.5% crystal violet solution for 5 minutes.[10]
-
Wash the plates with water to remove excess stain and allow to air dry.
-
Count the number of colonies (typically containing >50 cells) manually or using an automated colony counter.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and their substrates.[25][26][27]
Protocol:
-
Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.[24]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[27]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[21][28]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[29]
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the specified dosing regimen and route of administration (e.g., intraperitoneal, intravenous, oral).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[3]
Conclusion
This compound has demonstrated promising anti-cancer activity as a tubulin polymerization inhibitor. Its efficacy in inducing G2/M cell cycle arrest and apoptosis is comparable to or, in some cases, potentially more potent than established tubulin inhibitors in specific cancer cell lines. The data presented in this guide provide a strong rationale for the continued development of this compound as a novel therapeutic agent for the treatment of cancer. Further in vivo studies across a broader range of tumor models are warranted to fully elucidate its therapeutic potential and to establish a clear advantage over existing therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been fully established and are subject to further investigation.
References
- 1. Exploiting immune-dependent effects of microtubule-targeting agents to improve efficacy and tolerability of cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Efficacy of Vincristine for the Treatment of Childhood Acute Lymphoblastic Leukemia in a Murine Model [accscience.com]
- 11. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Self-assembled peptide-paclitaxel nanoparticles for enhancing therapeutic efficacy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsra.net [ijsra.net]
- 17. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lack of therapeutic synergism between vincristine and methotrexate in L1210 murine leukemia in vivo. [vivo.weill.cornell.edu]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. blog.cellsignal.com [blog.cellsignal.com]
Validating MPT0B002-Induced Apoptosis with the Pan-Caspase Inhibitor z-VAD-fmk
A Comparative Guide for Researchers
The novel histone deacetylase (HDAC) inhibitor, MPT0B002, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. A critical step in characterizing the mechanism of a new therapeutic candidate like this compound is to unequivocally validate that the observed cell death occurs through apoptosis. The pan-caspase inhibitor, z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone), serves as a vital tool in this validation process. This guide provides a comparative analysis and experimental framework for utilizing z-VAD-fmk to confirm this compound-induced apoptosis.
The Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. It is primarily executed by a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade in response to pro-apoptotic signals. There are two main caspase activation pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
z-VAD-fmk: A Tool for Apoptosis Validation
z-VAD-fmk is a cell-permeable, irreversible pan-caspase inhibitor that works by binding to the catalytic site of most caspases, thereby preventing their activation and subsequent downstream apoptotic events.[4][5] By pretreating cells with z-VAD-fmk before inducing apoptosis with a compound like this compound, researchers can determine if the observed cell death is caspase-dependent. A significant reduction in cell death in the presence of z-VAD-fmk provides strong evidence that the compound's mechanism of action involves the induction of apoptosis.
Comparative Analysis: this compound-Induced Apoptosis With and Without z-VAD-fmk
The following table summarizes representative quantitative data from studies investigating the effect of z-VAD-fmk on drug-induced apoptosis. While specific data for this compound is emerging, the presented data from analogous experimental systems illustrates the expected outcomes.
| Treatment Group | Cell Line | Apoptosis Assay | Percentage of Apoptotic Cells | Reference |
| Control (Untreated) | Human Granulosa Cells (HGL5) | Annexin V-FITC/PI Staining | ~5% | [6] |
| Etoposide (Apoptosis Inducer) | Human Granulosa Cells (HGL5) | Annexin V-FITC/PI Staining | ~40% | [7] |
| Etoposide + z-VAD-fmk | Human Granulosa Cells (HGL5) | Annexin V-FITC/PI Staining | ~15% | [7] |
| Ruthenium Complex 1 | Human Myeloid Leukemia (HL-60) | Annexin V-FITC/PI Staining | ~35% | [8] |
| Ruthenium Complex 1 + z-VAD-fmk | Human Myeloid Leukemia (HL-60) | Annexin V-FITC/PI Staining | ~10% | [8] |
Note: The data presented are illustrative of the expected trend when a caspase-dependent apoptotic inducer is combined with z-VAD-fmk.
The data clearly demonstrates that the pan-caspase inhibitor z-VAD-fmk significantly reduces the percentage of apoptotic cells induced by chemotherapeutic agents, indicating a caspase-dependent mechanism.[7][8]
Experimental Protocols
To validate this compound-induced apoptosis, a combination of assays should be employed.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It can, therefore, be used to identify late apoptotic and necrotic cells which have lost membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a specific concentration of z-VAD-fmk (typically 20-50 µM) for 1-2 hours.[8]
-
Treat the cells with the desired concentration of this compound for the indicated time (e.g., 24-48 hours). Include appropriate controls (untreated, this compound alone, z-VAD-fmk alone).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
This assay directly measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorometric or colorimetric substrate.
Principle: A specific peptide substrate for the caspase of interest is conjugated to a reporter molecule (a fluorophore or a chromophore). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
Protocol:
-
Lyse the treated and control cells to release cellular proteins.
-
Incubate the cell lysate with the specific caspase substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
The amount of cleaved substrate is proportional to the caspase activity in the sample.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect the cleavage and activation of caspases and their substrates, such as PARP (Poly (ADP-ribose) polymerase).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. A decrease in the full-length PARP and an increase in the cleaved PARP fragment are indicative of apoptosis.
Visualizing the Experimental Workflow and Apoptotic Pathway
To better understand the experimental design and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound-induced apoptosis using z-VAD-fmk.
Caption: Simplified intrinsic apoptosis pathway showing the points of action for this compound and z-VAD-fmk.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MPT0B002: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
MPT0B002, a novel tubulin inhibitor, has demonstrated significant potential as an anticancer agent by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of this compound's activity in various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of this compound
This compound has shown differential efficacy across various solid tumor cell lines. Studies indicate that it is particularly effective in inhibiting the proliferation of colorectal cancer cells.
Table 1: Summary of this compound Anticancer Activity
| Cell Line | Cancer Type | Relative Efficacy of this compound |
| COLO205 | Colorectal Carcinoma | High |
| HT29 | Colorectal Adenocarcinoma | High |
| U87MG | Glioblastoma | Lower |
| GBM8401 | Glioblastoma | Lower |
| MCF-7 | Breast Adenocarcinoma | Lower |
| MDA-MB-231 | Breast Adenocarcinoma | Lower |
| A549 | Lung Carcinoma | Lower |
Mechanism of Action: Targeting Tubulin Polymerization
This compound exerts its anticancer effects by inhibiting tubulin polymerization[1]. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting the assembly of microtubules, this compound interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating[1]. Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, characterized by the activation of caspase-9 and subsequent cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP)[1].
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add this compound or a control substance to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the amount of polymerized tubulin.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: After treatment with this compound, harvest the cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence profiles:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Below is a diagram illustrating the general experimental workflow for evaluating this compound's activity.
References
MPT0B002's Tubulin Isotype Selectivity: A Comparative Analysis for Drug Development Professionals
A detailed guide to the tubulin isotype selectivity profile of the novel inhibitor MPT0B002, in comparison with established anticancer agents. This guide provides available data, experimental methodologies, and a workflow for assessing tubulin isotype-specific inhibition.
Introduction
This compound is a novel tubulin inhibitor that has demonstrated potent anticancer activity by disrupting microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in various cancer cell lines.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for cancer chemotherapy.[3][4] Humans express multiple tubulin isotypes, with differential expression patterns in normal and cancerous tissues. This variation in isotype composition can influence the efficacy and toxicity of tubulin-targeting drugs. Therefore, understanding the selectivity profile of a new inhibitor like this compound against different tubulin isotypes is critical for predicting its therapeutic window and potential for drug resistance.
This guide provides a comparative overview of the tubulin isotype selectivity of this compound against well-established tubulin inhibitors: paclitaxel, colchicine, and vinblastine. While specific quantitative data on the direct interaction of this compound with individual tubulin isotypes is not yet publicly available, this guide presents the known inhibitory concentrations for these compounds against tubulin polymerization and in cancer cell lines, alongside detailed experimental protocols for determining isotype selectivity.
Quantitative Comparison of Tubulin Inhibitors
The following table summarizes the available quantitative data for this compound and other tubulin inhibitors. It is important to note that the IC50 values for this compound reflect its effect on overall tubulin polymerization or cancer cell proliferation, as specific data on its interaction with individual tubulin isotypes is not available. In contrast, for alternative drugs, some information on their differential effects on tubulin isotypes has been reported.
| Compound | Target/Cell Line | IC50 (µM) | Tubulin Isotype Selectivity Profile | Reference |
| This compound | Tubulin Polymerization | Not available | Data not available | |
| COLO 205 (colorectal cancer) | 0.03 ± 0.01 | Data not available | [2] | |
| HT-29 (colorectal cancer) | 0.02 ± 0.01 | Data not available | [2] | |
| Paclitaxel | Tubulin Polymerization (in vitro) | ~1.1 (EC50) | Favors αβII over αβIII isotypes. | [1][5] |
| HeLa (cervical cancer) | 0.004 (GI50) | Overexpression of class III β-tubulin is associated with resistance. | [6][7] | |
| Colchicine | Tubulin Polymerization (in vitro) | ~1.0 | Binding affinity order: αβIV > αβII ≃ αβIII. | [6][8] |
| HeLa (cervical cancer) | 0.009 (GI50) | Less susceptible to resistance mechanisms involving βIII-tubulin overexpression. | [6][7] | |
| Vinblastine | Tubulin Polymerization (in vitro) | ~1.0 | Favors αβII over αβIII isotypes. | [1][6] |
| HeLa (cervical cancer) | 0.0007 (GI50) | [6] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibitory Concentration 50%) is the concentration of a drug that inhibits cell growth by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
A standard method to determine the selectivity of a compound against different tubulin isotypes is the in vitro tubulin polymerization assay using purified isotypes.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin isotypes by monitoring the change in light scattering or fluorescence.
Materials:
-
Purified tubulin isotypes (e.g., βI, βII, βIII)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Preparation of Tubulin Solution: Resuspend purified tubulin of a specific isotype in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the solution on ice to prevent premature polymerization.
-
Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilution or vehicle control.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization. The final volume in each well should be between 100-200 µL.
-
Data Acquisition: Immediately start monitoring the change in absorbance at 340 nm at 37°C in a kinetic mode, taking readings every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the curve. Calculate the IC50 value by plotting the inhibition of polymerization against the compound concentration.
-
Isotype Comparison: Repeat the assay for each tubulin isotype to be tested to determine the compound's selectivity profile.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the mechanism of action of tubulin inhibitors, the following diagrams are provided.
Caption: Experimental workflow for determining tubulin isotype selectivity.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the optimal tubulin isotype target as a method for the development of individualized cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Purification of tubulin with controlled post-translational modifications by polymerization-depolymerization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MPT0B002 and Vinca Alkaloids in Cancer Therapy
A detailed examination of the novel tubulin inhibitor MPT0B002 in comparison to the established class of vinca alkaloids reveals distinct profiles in efficacy, mechanism, and potential clinical applications. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
This compound emerges as a potent anti-cancer agent with a mechanism centered on the disruption of microtubule dynamics, a hallmark shared with the well-established vinca alkaloids. Both agents induce cell cycle arrest at the G2/M phase and trigger apoptosis, positioning them as critical tools in oncology research. However, their specific interactions with tubulin and the downstream signaling cascades exhibit nuances that may translate to differential therapeutic windows and efficacy against various cancer types.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the IC50 values for this compound and the vinca alkaloids, vincristine and vinblastine, in colorectal cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | COLO205 | Not explicitly stated, but demonstrated dose-dependent inhibition | [1][2] |
| This compound | HT29 | Not explicitly stated, but demonstrated dose-dependent inhibition | [1][2] |
| Vincristine | HT29 | 0.01 µM - 0.1 µM (representative range) | [3][4] |
| Vinblastine | COLO 320 | Not explicitly stated, but effective |
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines. While specific IC50 values for this compound in COLO205 and HT29 cells were not available in the reviewed literature, studies confirm its dose-dependent inhibitory effects[1][2]. Vinca alkaloids, such as vincristine, have reported IC50 values in the nanomolar to low micromolar range in colorectal cancer cell lines[3][4].
Mechanism of Action: A Tale of Two Tubulin Binders
Both this compound and vinca alkaloids exert their cytotoxic effects by targeting tubulin, a critical protein for microtubule formation and function. Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport.
This compound is a novel small molecule that inhibits tubulin polymerization, leading to the disruption of microtubule dynamics[1][2]. This interference with the microtubule network triggers a cascade of events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic pathway[1][2].
Vinca alkaloids , derived from the periwinkle plant, are a well-characterized class of anti-mitotic agents. They bind to β-tubulin and inhibit the polymerization of microtubules, leading to metaphase arrest and subsequent apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: this compound Mechanism of Action. this compound inhibits tubulin polymerization, leading to G2/M arrest and intrinsic apoptosis.
References
Confirming the On-Target Efficacy of MPT0B002: A Comparative Guide to siRNA-Mediated Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of the novel tubulin inhibitor, MPT0B002, utilizing small interfering RNA (siRNA). By comparing the cellular effects of this compound in the presence and absence of its target protein, tubulin, researchers can definitively validate its mechanism of action. This guide also presents a comparative analysis with established tubulin inhibitors, offering valuable context for interpreting experimental outcomes.
Introduction to this compound and On-Target Validation
This compound is a novel small molecule that has been identified as a potent inhibitor of tubulin polymerization. By disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells.
To rigorously demonstrate that the observed cytotoxic effects of this compound are a direct consequence of its interaction with tubulin, a target validation strategy using siRNA is employed. siRNA molecules can be designed to specifically bind to and promote the degradation of tubulin mRNA, leading to a transient "knockdown" of the tubulin protein. If the cellular response to this compound is diminished in cells with reduced tubulin levels, it provides strong evidence for on-target activity.
Comparative Analysis of Tubulin Inhibitors with siRNA Validation
While direct experimental data for this compound using siRNA-mediated knockdown of tubulin is not yet publicly available, we can establish a robust comparative framework using data from well-characterized tubulin inhibitors like Paclitaxel and Vincristine. These agents, although both targeting tubulin, have distinct mechanisms of action. Paclitaxel stabilizes microtubules, while Vincristine inhibits their assembly. The following tables summarize expected and observed outcomes when combining these drugs with tubulin siRNA, providing a blueprint for the validation of this compound.
Table 1: Comparative Efficacy of Tubulin Inhibitors on Cell Viability Following Tubulin Knockdown
| Treatment Group | Cell Line | Tubulin siRNA | Drug Concentration | Cell Viability (% of Control) | Fold Change in IC50 |
| This compound (Expected) | Colorectal Cancer (e.g., HT-29) | Scrambled Control | Varies | Varies | - |
| Tubulin siRNA | Varies | Increased | ↑ | ||
| Paclitaxel (Comparator) | Lung Cancer (A549/Taxol) | Scrambled Control | 20 µg/mL | 48.23 ± 4.60 | - |
| βIII-tubulin siRNA | 20 µg/mL | 27.35 ± 3.80[1][2] | ↓ | ||
| Vincristine (Comparator) | Breast Cancer (MCF7) | Scrambled Control | 10 nmol/L | Varies | - |
| βIII-tubulin siRNA | 10 nmol/L | Increased | ↑ |
Table 2: Effect of Tubulin Knockdown on Drug-Induced Cell Cycle Arrest
| Treatment Group | Cell Line | Tubulin siRNA | Drug Treatment | % Cells in G2/M Phase |
| This compound (Expected) | Colorectal Cancer (e.g., COLO 205) | Scrambled Control | This compound | Increased |
| Tubulin siRNA | This compound | Decreased | ||
| Paclitaxel (Comparator) | Lung Cancer (H460) | Scrambled Control | Paclitaxel | Significantly Increased |
| βIII-tubulin siRNA | Paclitaxel | Moderately Increased[3] | ||
| Vincristine (Comparator) | Lung Cancer (H460) | Scrambled Control | Vincristine | Significantly Increased |
| βIII-tubulin siRNA | Vincristine | Moderately Increased[3] |
Table 3: Impact of Tubulin Knockdown on Drug-Induced Apoptosis
| Treatment Group | Cell Line | Tubulin siRNA | Drug Treatment | % Apoptotic Cells (Early + Late) |
| This compound (Expected) | Leukemia (e.g., HL-60) | Scrambled Control | This compound | Increased |
| Tubulin siRNA | This compound | Decreased | ||
| Paclitaxel (Comparator) | Lung Cancer (A549/Taxol) | Scrambled Control | Paclitaxel (20 µg/L) | 21.47 ± 5.44 (Early) |
| βIII-tubulin siRNA | Paclitaxel (20 µg/L) | 40.12 ± 3.86 (Early)[1] | ||
| Colchicine (Comparator) | Breast Cancer (MDA-MB-231) | Scrambled Control | Colchicine (5 µM) | 64.4 |
| Tubulin siRNA | Colchicine (5 µM) | Decreased |
Experimental Protocols
Detailed methodologies for the key experiments required to validate the on-target effects of this compound are provided below.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 100 pmol of tubulin-specific siRNA or a non-targeting (scrambled) control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex to each well containing cells and fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for sufficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of tubulin protein levels via Western blotting.
Cell Viability (MTT) Assay Protocol
-
Cell Treatment: Following siRNA transfection, seed cells in a 96-well plate and treat with varying concentrations of this compound or a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After siRNA transfection and drug treatment, harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Western Blot
-
Protein Extraction: Lyse siRNA-transfected and drug-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers such as cleaved PARP and cleaved caspase-3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the logical workflow for its on-target validation.
Caption: this compound's proposed mechanism of action leading to apoptosis.
Caption: Logical workflow for validating this compound's on-target effects.
References
- 1. Down-regulated βⅢ-tubulin Expression Can Reverse Paclitaxel Resistance in A549/Taxol Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Down-regulated βIII-tubulin expression can reverse paclitaxel resistance in A549/taxol cells lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MPT0B002 in Combination Therapy: A Comparative Guide for Drug Development Professionals
Introduction
MPT0B002 is a novel synthetic tubulin inhibitor that has demonstrated significant anti-proliferative activity in preclinical studies, particularly against colorectal cancer (CRC) cell lines. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway[1]. While this compound shows promise as a monotherapy, the strategic combination with other chemotherapy agents is a critical avenue of investigation to enhance therapeutic efficacy, overcome potential resistance, and broaden its clinical utility.
This guide provides a comparative analysis of this compound's performance and explores its potential in combination with other established chemotherapy agents. Due to the early stage of this compound's development, direct experimental data on its synergistic effects are not yet available in published literature. Therefore, this guide will draw objective comparisons from preclinical data on this compound as a single agent and established combination strategies for other tubulin inhibitors (e.g., taxanes) with standard-of-care chemotherapeutics for colorectal cancer, such as platinum-based agents and antimetabolites.
Quantitative Data Presentation: this compound Monotherapy Performance
Preclinical evaluations have established the cytotoxic potential of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its particular effectiveness in human colorectal cancer cells.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference Compound (Combretastatin A-4) IC50 (µM) |
| COLO205 | Colorectal Cancer | 0.021 ± 0.002 | 0.0021 ± 0.0001 |
| HT-29 | Colorectal Cancer | 0.023 ± 0.004 | 0.0025 ± 0.0003 |
| HCT116 | Colorectal Cancer | 0.019 ± 0.003 | 0.0022 ± 0.0002 |
| A549 | Lung Cancer | >1 | 0.0019 ± 0.0001 |
| MCF-7 | Breast Cancer | >1 | 0.0031 ± 0.0002 |
| U87MG | Glioblastoma | >1 | 0.0045 ± 0.0004 |
Data synthesized from preclinical studies evaluating this compound's anti-proliferative effects.
Comparative Analysis of Combination Strategies
While direct combination data for this compound is pending, the established role of tubulin inhibitors in combination regimens for various solid tumors provides a strong basis for comparison and prediction.
1. This compound and Platinum-Based Agents (e.g., Oxaliplatin, Cisplatin)
-
Rationale: Platinum agents like oxaliplatin, a cornerstone of colorectal cancer treatment (e.g., in the FOLFOX regimen), function by creating DNA adducts, leading to DNA damage and apoptosis[2]. Tubulin inhibitors, by arresting cells in the G2/M phase, can potentially sensitize them to DNA-damaging agents. This sequential targeting of two distinct critical cellular processes—DNA replication and mitosis—forms a strong basis for synergistic interaction.
-
Comparative Performance (Paclitaxel + Cisplatin/Carboplatin): The combination of paclitaxel (a tubulin stabilizer) and cisplatin or carboplatin is a standard regimen for various cancers, including ovarian and lung cancer[3]. Studies have shown this combination to be highly active, though its efficacy in colorectal cancer has been limited[4][5]. The combination often leads to improved response rates compared to monotherapy but can also increase toxicity, particularly neurotoxicity and myelosuppression[6].
-
Projected Outlook for this compound: A combination of this compound and oxaliplatin could offer a potent therapeutic strategy for colorectal cancer. The distinct mechanisms suggest a high potential for synergy. Key research would need to focus on optimizing dosing schedules to maximize efficacy while managing overlapping toxicities.
2. This compound and Antimetabolites (e.g., 5-Fluorouracil/Capecitabine)
-
Rationale: 5-Fluorouracil (5-FU) and its oral prodrug capecitabine are thymidylate synthase inhibitors that disrupt DNA synthesis, primarily affecting cells in the S phase[7]. Combining a G2/M phase-specific agent like this compound with an S-phase specific agent like 5-FU could effectively target a broader population of cancer cells within the cell cycle, potentially leading to a greater cytotoxic effect.
-
Comparative Performance (Tubulin Inhibitors + 5-FU): The combination of tubulin inhibitors with 5-FU has been explored, though it is not a standard first-line regimen for CRC. The rationale is to target different phases of the cell cycle. The efficacy of such combinations depends heavily on the sequence of administration.
-
Projected Outlook for this compound: Combining this compound with the widely used FOLFIRI or FOLFOX regimens (which include 5-FU) could enhance the current standard of care for colorectal cancer[8]. Determining the optimal sequence—whether this compound should be administered before, during, or after 5-FU—would be a critical factor in maximizing synergy.
Signaling Pathways and Experimental Workflows
To systematically evaluate the potential of this compound in combination therapies, a structured experimental approach is necessary. The following diagrams illustrate the key molecular pathways and a typical workflow for assessing drug synergy.
Caption: Workflow for evaluating this compound combination therapy.
Caption: this compound mechanism: intrinsic apoptosis pathway.
Caption: Hypothetical dual-action of this compound and Oxaliplatin.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data to support clinical development.
1. Cell Viability and Synergy Assessment (MTT Assay & Combination Index)
-
Objective: To determine the cytotoxicity of this compound alone and in combination with other agents and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., COLO205, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., oxaliplatin) in DMSO. Create serial dilutions in culture medium.
-
Treatment: Treat cells with:
-
This compound alone (multiple concentrations).
-
Combination agent alone (multiple concentrations).
-
Both drugs combined at a constant ratio (e.g., based on their IC50 values) and non-constant ratios.
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours[1][9].
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[9].
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for single agents. For combinations, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism[1].
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of this compound as a single agent and in a synergistic combination identified from in vitro studies.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 million colorectal cancer cells (e.g., COLO205) suspended in Matrigel into the flank of each mouse[10][11].
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution).
-
Group 2: this compound alone.
-
Group 3: Combination agent (e.g., oxaliplatin) alone.
-
Group 4: this compound + combination agent.
-
-
Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their formulation and pharmacokinetic properties, following a predetermined schedule (e.g., daily, twice weekly) for 3-4 weeks.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze differences between groups.
-
Conclusion
This compound is a promising novel tubulin inhibitor with demonstrated potent activity against colorectal cancer cells. While direct experimental data for combination therapies are not yet available, a strong mechanistic rationale exists for combining this compound with standard-of-care agents like oxaliplatin and 5-fluorouracil. Drawing comparisons from established combination strategies involving other tubulin inhibitors, it is projected that this compound could significantly enhance current therapeutic regimens for solid tumors. The successful translation of these potential combinations will depend on rigorous preclinical evaluation following the experimental workflows and protocols outlined in this guide to identify synergistic interactions and establish optimal dosing strategies for future clinical trials.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Combination therapy in high-risk stage II or stage III colon cancer: current practice and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective combination chemotherapy with paclitaxel and cisplatin with or without human granulocyte colony-stimulating factor and/or erythropoietin in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent clinical trials and optical control as a potential strategy to develop microtubule-targeting drugs in colorectal cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. news-medical.net [news-medical.net]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. altogenlabs.com [altogenlabs.com]
Head-to-Head Comparison: MPT0B002 vs. MPT0B169 in Preclinical Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of two novel tubulin inhibitors, MPT0B002 and MPT0B169. Both compounds have demonstrated promising anti-cancer properties in preclinical studies. This document summarizes their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation, with a focus on presenting objective, data-driven insights.
In Vitro Efficacy
Both this compound and MPT0B169 have been shown to be effective inhibitors of cancer cell growth, particularly in colorectal cancer cell lines. A direct comparison has revealed their efficacy in inducing cell cycle arrest and apoptosis.
Table 1: Summary of In Vitro Anti-Cancer Activity
| Parameter | This compound | MPT0B169 | Reference Cell Line(s) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor | Colorectal, Leukemia, and Lymphoma Cancer Cells |
| Cellular Outcome | G2/M Phase Arrest, Apoptosis | G2/M Phase Arrest, Apoptosis | Colorectal, Leukemia, and Lymphoma Cancer Cells |
| Reported Efficacy | Effective in inhibiting proliferation of colorectal cancer cells. | Effective in inhibiting proliferation of colorectal, leukemia, and lymphoma cancer cells, including paclitaxel-resistant lines. | COLO205, HT29, HL60, NB4, U937 |
| IC50 Values | Data not publicly available in searched literature. | Dose-dependent inhibition observed; specific IC50 values not detailed in the provided abstract. | - |
Mechanism of Action: Targeting the Cytoskeleton
This compound and MPT0B169 share a common mechanism of action as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton, these compounds interfere with critical cellular processes, most notably mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating. Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Notably, MPT0B169 has been shown to bind to the colchicine-binding site on tubulin. This specific interaction prevents the assembly of tubulin dimers into microtubules, a mechanism that is effective even in cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel. The precise binding site of this compound on tubulin has not been detailed in the available literature.
Figure 1. Signaling pathway of this compound and MPT0B169.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used to characterize the anti-cancer effects of this compound and MPT0B169.
Cell Growth Inhibition Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., COLO205, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or MPT0B169 for a defined period (e.g., 48 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Figure 2. Workflow for the Cell Growth Inhibition Assay.
Cell Cycle Analysis (Flow Cytometry)
This method is employed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with this compound or MPT0B169 for a specified time.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to preserve their cellular state.
-
Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their fluorescence intensity.
Apoptosis Detection (Western Blotting)
This technique is used to identify and quantify key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with this compound or MPT0B169, total protein is extracted from the cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for analysis.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, and Bcl-2 family members). Subsequently, a secondary antibody conjugated to an enzyme is used for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the relative protein expression levels are quantified.
Figure 3. Workflow for Apoptosis Detection by Western Blotting.
Summary and Future Directions
This compound and MPT0B169 are promising novel tubulin inhibitors with demonstrated in vitro anti-cancer activity. Both compounds effectively induce G2/M cell cycle arrest and apoptosis in cancer cells. MPT0B169 has the additional noted advantage of activity in paclitaxel-resistant cell lines, suggesting a potential role in overcoming certain types of drug resistance.
To provide a more complete comparative assessment, further studies are required. Specifically, the determination of IC50 values for both compounds across a wider range of cancer cell lines is crucial for a quantitative comparison of their potency. Furthermore, in vivo studies in animal models are necessary to evaluate their efficacy, pharmacokinetics, and toxicity profiles in a whole-organism setting. Such data will be essential for determining the therapeutic potential of this compound and MPT0B169 and for guiding their future clinical development.
Safety Operating Guide
Essential Safety and Logistical Information for Handling MPT0B002
Disclaimer: As no specific safety data sheet (SDS) or handling guidelines for a compound designated "MPT0B002" are publicly available, this document provides essential, immediate safety and logistical information based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. These guidelines should be adapted and supplemented as more specific information about the compound's properties becomes available.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling novel compounds like this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for different handling scenarios.
| Protection Level | Required PPE | Typical Scenarios |
| Standard LaboratoryHandling (Level D) | Disposable Nitrile GlovesSafety Glasses with Side Shields or Safety GogglesStandard Laboratory Coat | Handling small quantities in a well-ventilated areaPreparing dilute solutionsPerforming routine analytical procedures |
| Moderate HazardOperations (Level C) | Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene)Chemical Splash Goggles or a Face ShieldChemical-Resistant Lab Coat or ApronAir-Purifying Respirator with appropriate cartridges (if airborne particulates or vapors are a concern) | Handling larger quantities of the compoundProcedures with a potential for splashing or aerosol generationWeighing or transferring powders outside of a containment unit |
| High HazardOperations (Level B) | Highest Level of Respiratory Protection (e.g., Self-Contained Breathing Apparatus - SCBA)Hooded Chemical-Resistant ClothingInner and Outer Chemical-Resistant GlovesChemical-Resistant Boots | Responding to a significant spill or releaseHandling highly concentrated or volatile forms of the compound in a poorly ventilated area |
Note: The specific type of glove and respirator cartridge should be selected based on the known or anticipated chemical properties of this compound and any solvents used.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Pre-Handling Procedures
-
Information Review: Before beginning any work, thoroughly review all available information on this compound, including any preliminary toxicological data, physical properties, and this handling guide.
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work area is clean, uncluttered, and equipped with a functioning chemical fume hood or other appropriate containment device.
-
Spill Kit Accessibility: Verify that a chemical spill kit appropriate for the scale of the experiment is readily accessible.
-
PPE Inspection: Inspect all PPE for damage or defects before use.[1]
2.2. Step-by-Step Handling Protocol
-
Donning PPE: Put on the required PPE as outlined in the table above, ensuring a proper fit.
-
Compound Retrieval: Retrieve this compound from its designated storage location.
-
Weighing and Transfer:
-
For solid compounds, perform all weighing and transfers within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
For liquid compounds, use a calibrated pipette or syringe for accurate and contained transfers.
-
-
Solution Preparation: When preparing solutions, slowly add this compound to the solvent to avoid splashing. Ensure adequate ventilation.
-
Experimental Procedures: Conduct all experimental manipulations within a designated and appropriately ventilated area.
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Properly label all containers with the compound's identity and any known hazards.[1]
-
Return the primary container of this compound to its designated storage location.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.
3.2. Waste Disposal Procedure
-
Container Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound," and any other chemical components and associated hazards.
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arranging for Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste by a licensed hazardous waste contractor.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill: If you are trained and it is safe to do so, contain the spill using absorbent materials from the chemical spill kit. Wear appropriate PPE.
-
Large Spill: Evacuate the immediate area and notify your institution's emergency response team.
-
Visualizations
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
